molecular formula C9H8N2O2 B126750 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 143803-80-9

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B126750
CAS No.: 143803-80-9
M. Wt: 176.17 g/mol
InChI Key: HZJGXGAWAMFKHK-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 143803-80-9) is a high-value chemical building block with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound is characterized as a white to off-white powder . Its primary research application is in the field of medicinal chemistry, where it serves as a key precursor in the synthesis of potential therapeutic agents. The compound's significant research value is highlighted by its role in the development of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which have been investigated for their pharmacological activity. Specifically, these derivatives have been described as serotonin (5-HT 3 ) receptor antagonists . This mechanism of action is of substantial interest for scientific research into the modulation of the serotonin system. The compound is offered in high purity (98%) and is available in various packaging sizes to meet different research and development needs . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-11-8(4-6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJGXGAWAMFKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599745
Record name 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143803-80-9
Record name 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in the landscape of medicinal chemistry and drug discovery.[1] Its unique electronic and structural features make it a versatile scaffold for the design of novel therapeutic agents targeting a wide array of biological targets. Derivatives of this ring system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties.[2] The strategic functionalization of the pyrazolo[1,5-a]pyridine ring system allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, bioavailability, and target engagement. 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, where the carboxylic acid moiety provides a convenient handle for further chemical modifications.[2] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important building block.

Strategic Synthesis of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

The synthesis of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is most effectively achieved through a two-step process, commencing with the construction of the pyrazolo[1,5-a]pyridine core via a [3+2] cycloaddition reaction, followed by the hydrolysis of the resulting ethyl ester to afford the target carboxylic acid. This approach offers a reliable and scalable route to the desired product.

Part 1: Synthesis of Ethyl 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylate

The initial and pivotal step involves the synthesis of the ethyl ester precursor, ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate. This is accomplished through a palladium-catalyzed cross-coupling reaction between ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate and methylboronic acid.[3] The selection of a palladium catalyst, specifically (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂), is critical for facilitating the efficient coupling of the aryl bromide with the boronic acid. Cesium carbonate (Cs₂CO₃) is employed as the base to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

Synthesis_Part1 cluster_reactants Reactants cluster_reagents Reagents & Conditions Aryl_Bromide Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate Reaction_Vessel Suzuki Coupling Aryl_Bromide->Reaction_Vessel Boronic_Acid Methylboronic acid Boronic_Acid->Reaction_Vessel Catalyst Pd(dppf)Cl₂ Catalyst->Reaction_Vessel Base Cs₂CO₃ Base->Reaction_Vessel Solvent DMF, 100 °C Solvent->Reaction_Vessel Product_Ester Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate Reaction_Vessel->Product_Ester Synthesis_Part2 cluster_reagents_hydrolysis Reagents & Conditions Product_Ester Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate Hydrolysis_Step Saponification Product_Ester->Hydrolysis_Step Base_Hydrolysis 1. Aqueous NaOH, Reflux Base_Hydrolysis->Hydrolysis_Step Acidification 2. HCl (aq) Acidification_Step Protonation Acidification->Acidification_Step Final_Product 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid Intermediate_Salt Hydrolysis_Step->Intermediate_Salt Sodium 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate Intermediate_Salt->Acidification_Step Acidification_Step->Final_Product

Figure 2: Hydrolysis workflow to the final carboxylic acid product.

Detailed Experimental Protocols

Synthesis of Ethyl 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylate

[3]

  • Reaction Setup: To a solution of ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 g, 3.73 mmol) in N,N-dimethylformamide (DMF) (5.0 mL) in a round-bottom flask, add methylboronic acid (448 mg, 7.46 mmol), (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (545 mg, 0.746 mmol), and cesium carbonate (2.42 g, 7.46 mmol).

  • Reaction Execution: Stir the reaction mixture at 100 °C for two hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, concentrate the mixture under reduced pressure. Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (5:1, v/v) as the eluent to afford ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate as an orange solid.

Synthesis of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

[4][5]

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate in a suitable solvent such as methanol or ethanol. Add an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Reaction Execution: Reflux the reaction mixture for a period of 18 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up and Purification: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove the organic solvent. Dilute the residue with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with a mineral acid (e.g., 2 M HCl) until a precipitate is formed. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Comprehensive Characterization

The structural elucidation and purity assessment of the synthesized 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid are performed using a combination of spectroscopic techniques.

Property Value Reference
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
Appearance Off-white to light yellow solid[1]
Melting Point 258 - 260 °C (decomposes)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable tools for confirming the structure of the target molecule. While specific experimental data for 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is not readily available in the cited literature, the expected chemical shifts can be predicted based on the analysis of similar structures. [6][7]

  • 1H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the pyrazolo[1,5-a]pyridine ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons provide valuable information about their relative positions on the heterocyclic core.

  • 13C NMR: The 13C NMR spectrum will display characteristic signals for the carbon atoms of the pyrazolo[1,5-a]pyridine ring, the methyl group, and the carboxylic acid carbonyl group. The chemical shift of the carbonyl carbon is typically observed in the downfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compound. For the ethyl ester precursor, an ESI-MS spectrum is expected to show a prominent peak at m/z = 204.5 [M+H]⁺. [3]For the final carboxylic acid product, the mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight of 176.17 g/mol .

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. [8][9]Additional bands corresponding to the C-H and C=C/C=N vibrations of the aromatic ring system will also be present.

Conclusion

This technical guide has outlined a robust and efficient two-step synthesis for 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, a valuable building block in medicinal chemistry. The detailed experimental protocols and a comprehensive overview of the necessary characterization techniques provide researchers and drug development professionals with a solid foundation for the preparation and validation of this important chemical entity. The strategic application of modern synthetic methodologies and analytical instrumentation is paramount to ensuring the quality and purity of such key intermediates, ultimately contributing to the advancement of drug discovery programs.

References

  • ETHYL PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE - Pipzine Chemicals. (n.d.). Retrieved January 25, 2026, from [Link]

  • 5-METHYL-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis. (n.d.). Retrieved January 25, 2026, from [Link]

  • Mahendra, K. R., & Rai, K. L. M. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research, 5(4). [Link]

  • 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 25, 2026, from [Link]

  • Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). MDPI. [Link]

  • Mahendra, K. R., & Rai, K. L. M. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]

  • Pyrazolo[1,5-a]pyridine-3-carboxylic Acid. (n.d.). Pipzine Chemicals. Retrieved January 25, 2026, from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). ResearchGate. [Link]

  • Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. (n.d.). Retrieved January 25, 2026, from [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-[[[(2,2-dimethoxyethyl)amino]carbonyl]amino]-2-(4-fluoro-3,5-dimethylphenyl)-2,4,6,7-tetrahydro-4-methyl-, 1,1-dimethylethyl ester, (4S)-. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). ResearchGate. [Link]

  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. (n.d.). Testbook. Retrieved January 25, 2026, from [Link]

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (2021). Semantic Scholar. [Link]

  • Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • ethyl pyrazolo[1,5-a]pyridine-3-carboxylate. (n.d.). Stenutz. Retrieved January 25, 2026, from [Link]

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Formation Mechanism of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth exploration of the core synthetic mechanisms underpinning the formation of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry. As a Senior Application Scientist, the following guide is structured to deliver not just a protocol, but a foundational understanding of the reaction's logic, enabling informed optimization and application in drug discovery and development.

Executive Summary: The Significance of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological targets. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing potent and selective enzyme inhibitors and receptor modulators.[1][2][3] Specifically, derivatives of this core have demonstrated anti-inflammatory, antimicrobial, and anti-cancer activities.[1] The title compound, 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, serves as a crucial intermediate, with the methyl group providing a key substitution point for metabolic stability or further functionalization, and the carboxylic acid offering a handle for amide coupling and other essential drug development transformations.[1][4]

The Cornerstone of Synthesis: 1,3-Dipolar Cycloaddition

The most prevalent and versatile strategy for constructing the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition reaction.[5] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.[6] In the context of our target molecule, the key 1,3-dipole is an N-iminopyridinium ylide, generated in situ from a corresponding N-aminopyridine precursor.

The Key Interlocutors: N-iminopyridinium Ylide and the Dipolarophile

The reaction's success hinges on the electronic nature of its two primary components:

  • The 1,3-Dipole (N-iminopyridinium Ylide): Generated from an N-aminopyridine, this species is an electron-rich dipole. For the synthesis of our target molecule, the logical precursor would be 1-amino-6-methylpyridinium salt . The 6-methyl group on the pyridine ring ultimately becomes the 5-methyl group in the final product. The ylide is typically formed in the presence of a base, which deprotonates the exocyclic nitrogen.

  • The Dipolarophile: This is the "two-atom" component of the cycloaddition. To install the 3-carboxylic acid moiety, a suitable dipolarophile is an alkyne bearing an electron-withdrawing group, such as propiolic acid or its ester equivalent (e.g., ethyl propiolate). The use of an alkyne dipolarophile is crucial as the initial cycloadduct, a dihydropyrazolopyridine, spontaneously aromatizes to the stable pyrazolo[1,5-a]pyridine ring system.[7] Electron-withdrawing groups on the dipolarophile are known to accelerate the reaction.[8]

The Mechanistic Pathway: A Step-by-Step Dissection

The formation of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid via this pathway can be dissected into three primary stages:

  • Ylide Formation: The synthesis begins with the N-amination of 6-methylpyridine, followed by quaternization to form a 1-amino-6-methylpyridinium salt. In the reaction vessel, a suitable base (e.g., potassium carbonate, triethylamine) abstracts a proton from the amino group to generate the transient, highly reactive N-iminopyridinium ylide.

  • [3+2] Cycloaddition: The generated ylide swiftly undergoes a concerted, pericyclic [3+2] cycloaddition reaction with the alkyne dipolarophile (e.g., ethyl propiolate).[6] This is the key bond-forming step that constructs the fused five-membered pyrazole ring.

  • Aromatization: The initial cycloadduct is a dihydro-intermediate. This species rapidly undergoes oxidative aromatization, often facilitated by air, to yield the thermodynamically stable aromatic pyrazolo[1,5-a]pyridine core. If an ester like ethyl propiolate is used, a final hydrolysis step is required to yield the target carboxylic acid.

Diagram 1: The [3+2] Cycloaddition Mechanism

G Figure 1: Mechanism of Pyrazolo[1,5-a]pyridine Formation cluster_0 Stage 1: Ylide Formation cluster_1 Stage 2: Cycloaddition cluster_2 Stage 3: Aromatization & Hydrolysis Start 1-Amino-6-methylpyridinium Salt Ylide N-Iminopyridinium Ylide (1,3-Dipole) Start->Ylide - H+ Intermediate Dihydropyrazolo[1,5-a]pyridine Intermediate Ylide->Intermediate Base Base (e.g., K2CO3) Base->Start Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->Intermediate [3+2] Cycloaddition Aromatized Ethyl 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylate Intermediate->Aromatized Oxidation (e.g., Air) Final 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid Aromatized->Final Hydrolysis (Acid/Base) G Figure 2: Synthesis and Purification Workflow cluster_synthesis Part A: Cycloaddition cluster_purification Part B: Hydrolysis & Isolation A1 Combine Reactants: 1-Amino-6-methylpyridinium iodide, K2CO3, DMF A2 Add Ethyl Propiolate A1->A2 A3 Heat to 80°C (12-18h) Monitor by TLC A2->A3 A4 Aqueous Workup & Extraction (EtOAc/Water) A3->A4 A5 Crude Ester Product A4->A5 B1 Dissolve Crude Ester in THF/Water A5->B1 Proceed to Hydrolysis B2 Add LiOH, Stir (4-6h) B1->B2 B3 Acidify with 1M HCl to pH 3-4 B2->B3 B4 Vacuum Filtration & Drying B3->B4 B5 Pure Carboxylic Acid B4->B5

Sources

An In-depth Technical Guide to the Solubility of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical overview of the solubility of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, a key intermediate in medicinal chemistry.[1] While specific experimental solubility data for this compound is not extensively published, this document will equip you with the foundational knowledge, predictive insights, and robust experimental protocols necessary to approach its solubility characterization with scientific rigor.

We will delve into the structural attributes of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid to anticipate its behavior in various solvent systems. Furthermore, a detailed, best-practice experimental methodology for determining its solubility will be presented, ensuring the generation of reliable and reproducible data. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering you to make informed decisions in your research and development endeavors.

Physicochemical Profile of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

A molecule's solubility is intrinsically linked to its structural and electronic properties. A detailed analysis of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid's structure provides the basis for predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂[1]
Molecular Weight176.17 g/mol [1]
Predicted Density1.35±0.1 g/cm³[1]
AppearanceSolid, off-white to light yellow powder (for the parent compound)[2]

Structural Analysis and Solubility Predictions:

The structure of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is characterized by several key features that will govern its solubility:

  • Aromatic Pyrazolopyridine Core: This fused heterocyclic system is largely nonpolar and hydrophobic.

  • Carboxylic Acid Group (-COOH): This is a highly polar, ionizable functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly influences solubility in polar and aqueous solvents.

  • Methyl Group (-CH₃): This is a small, nonpolar, and hydrophobic group that will slightly decrease aqueous solubility.

  • Nitrogen Atoms: The pyridine and pyrazole nitrogen atoms can act as hydrogen bond acceptors, contributing to solubility in protic solvents.

Based on these features, we can make the following general predictions:

  • Aqueous Solubility: The carboxylic acid group suggests that the compound will exhibit pH-dependent aqueous solubility. At low pH, the carboxylic acid will be protonated and less soluble. As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form a carboxylate salt, which is significantly more soluble in water. The parent compound, pyrazolo[1,5-a]pyridine-3-carboxylic acid, is noted to have low solubility in water.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of the carboxylic acid and nitrogen atoms to form hydrogen bonds with the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the polar functional groups of the molecule. DMSO, in particular, is known to dissolve a wide range of both polar and non-polar compounds.[3]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Poor solubility is expected due to the overall polarity of the molecule, dominated by the carboxylic acid group. The principle of "like dissolves like" suggests that a polar molecule will not readily dissolve in a nonpolar solvent.[4][5]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[6] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Detailed Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (e.g., 10-20 mg) into a series of clear glass vials.

    • Add a precise volume (e.g., 2 mL) of the desired solvent to each vial. Solvents to consider for a comprehensive profile include:

      • Purified Water (at various pH values, e.g., 2, 5, 7.4, 9)

      • Methanol

      • Ethanol

      • Dimethyl Sulfoxide (DMSO)

      • Acetonitrile

      • Toluene

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set to 25 °C or 37 °C to mimic physiological conditions.

    • Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[6][7] It is crucial to ensure that solid material remains undissolved, confirming that a saturated solution has been achieved.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of dissolved 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3][7]

  • Data Reporting:

    • Express the solubility in units of mg/mL or µg/mL.

Diagram of the Shake-Flask Solubility Workflow:

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis prep1 Weigh excess compound prep2 Add precise solvent volume prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep1 Sedimentation equil->sep1 sep2 Centrifugation sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify by HPLC ana2->ana3 result Solubility Data ana3->result Calculate Solubility

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to occur spontaneously, ΔG_sol must be negative. This is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

The enthalpy of solution can be further broken down into the lattice energy of the solid (the energy required to break apart the crystal lattice) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules).

Key Intermolecular Interactions:

The principle of "like dissolves like" is a useful heuristic that is grounded in the nature of intermolecular forces.[4] For 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, the following interactions are key:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atoms in the heterocyclic ring are hydrogen bond acceptors. These interactions are crucial for solubility in protic solvents like water and alcohols.

  • Dipole-Dipole Interactions: The polar C=O and O-H bonds in the carboxylic acid group, as well as the C-N bonds in the ring system, create a significant molecular dipole. These can interact favorably with the dipoles of polar aprotic solvents like DMSO and acetonitrile.

  • Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary mode of interaction for the nonpolar hydrocarbon portions of the molecule with nonpolar solvents.

Diagram of Key Intermolecular Interactions:

G cluster_solute 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid cluster_solvents Solvents solute Pyrazolopyridine Core (Nonpolar) Carboxylic Acid (Polar, H-bond donor/acceptor) Nitrogens (H-bond acceptor) protic Polar Protic (e.g., Water, Methanol) solute->protic Strong Hydrogen Bonding Dipole-Dipole aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) solute->aprotic Dipole-Dipole (H-bond accepting) nonpolar Nonpolar (e.g., Toluene, Hexane) solute->nonpolar Weak Van der Waals

Caption: Intermolecular forces governing solubility.

Strategies for Solubility Enhancement

For a compound like 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, which is likely to have limited aqueous solubility in its neutral form, several strategies can be employed to enhance its solubility for various applications:

  • pH Adjustment: As previously discussed, increasing the pH of an aqueous solution will deprotonate the carboxylic acid, forming a highly soluble carboxylate salt. This is the most straightforward and often most effective method for ionizable compounds.

  • Use of Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) such as ethanol, propylene glycol, or polyethylene glycol (PEG) to an aqueous solution can increase the solubility of a poorly soluble compound by reducing the polarity of the solvent system.

  • Formulation with Surfactants: Surfactants form micelles in aqueous solution above their critical micelle concentration. The hydrophobic core of these micelles can encapsulate nonpolar parts of the drug molecule, effectively increasing its apparent solubility.

  • Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic regions of the drug from the aqueous environment and thereby increasing solubility.

Conclusion

The methodologies and theoretical considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to accurately characterize and modulate the solubility of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, a critical step in advancing its potential in medicinal chemistry and pharmaceutical development.

References

  • US8575350B2 - Process for producing pyridine carboxylic acids - Google P
  • 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid - MySkinRecipes.
  • Pyrazolo[1,5-a]pyridine-3-carboxylic Acid - Pipzine Chemicals.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar.
  • Solubility of Organic Compounds - YouTube. [Link]

  • Compound solubility measurements for early drug discovery | Comput
  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in...
  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • Solubility of Organic Compounds - Chemistry Steps. [Link]

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  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. [Link]

  • How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]

  • Optimizing Drug Solubility | Contract Pharma. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PubMed Central. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). [Link]

  • US2513251A - Preparation of pyridine carboxylic acids - Google P

Sources

serotonin receptor antagonist activity of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Serotonin Receptor Antagonist Activity of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin (5-HT) receptors are a critical family of G protein-coupled receptors (GPCRs) that mediate a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention in neuropsychiatric and other disorders.[1][2] The pyrazolo[1,5-a]pyrimidine and related pyrazolo[1,5-a]pyridine scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating potent and selective interactions with various targets, including serotonin receptors.[3][4] This technical guide provides a comprehensive framework for the investigation of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid as a potential serotonin receptor antagonist. While direct studies on this specific molecule are not extensively published, this document synthesizes established methodologies and insights from structurally related compounds to outline a complete research and development workflow. We will delve into the rationale for its selection, proposed synthesis, a full suite of in vitro pharmacological profiling techniques, and a forward-looking perspective on in vivo characterization and structure-activity relationship (SAR) development.

Introduction: The Rationale for Investigating Novel Pyrazolo[1,5-a]pyridine-based Serotonin Receptor Antagonists

The serotonergic system, with its at least 14 distinct receptor subtypes, is implicated in the regulation of mood, cognition, sleep, and appetite.[1][2] Consequently, selective antagonists for these receptors are foundational components of therapies for depression, anxiety, schizophrenia, and migraines.[2][5] The quest for novel antagonists with improved selectivity and favorable pharmacokinetic profiles is a continuous effort in drug discovery.

The pyrazolo[1,5-a]pyridine core is a bioisostere of indole and other bicyclic heteroaromatic systems found in numerous biologically active compounds.[6] Its unique electronic and steric properties make it a valuable scaffold for designing ligands that can selectively target specific receptor subtypes.[4][6] Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have been successfully developed as potent 5-HT6 receptor antagonists, demonstrating the potential of this general structure.[3] This guide, therefore, posits 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid as a logical starting point for a new class of serotonin receptor antagonists.

This document serves as a senior application scientist's perspective on how to systematically evaluate this compound, from initial synthesis to preclinical validation.

Synthesis and Characterization of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

The synthesis of the pyrazolo[1,5-a]pyridine scaffold is well-established, often proceeding through a [3+2] cycloaddition of an N-aminopyridine with a suitable three-carbon component.[7]

Proposed Synthetic Pathway

A plausible and efficient synthesis of the title compound can be achieved as outlined below. This approach leverages readily available starting materials and robust chemical transformations.

Synthesis_Workflow A 2-Amino-6-methylpyridine C N-Amino-6-methylpyridinium salt A->C 1. Amination B Hydroxylamine-O-sulfonic acid E Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate C->E 2. [3+2] Cycloaddition D Ethyl 2-formyl-3-oxobutanoate F 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid E->F 3. Saponification (e.g., LiOH, THF/H2O) Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Cell membranes expressing target 5-HT receptor D Incubate A + B + C (e.g., 60 min at 25°C) A->D B Radioligand (e.g., [3H]Ketanserin for 5-HT2A) B->D C Test Compound (5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid) (serial dilutions) C->D E Rapid filtration through glass fiber filters D->E F Wash filters to remove unbound radioligand E->F G Scintillation counting to measure bound radioactivity F->G H Plot % inhibition vs. log[Test Compound] G->H I Calculate IC50 H->I J Calculate Ki using Cheng-Prusoff equation I->J Signaling_Pathways cluster_g_protein G Protein Coupling cluster_effector Primary Effector & Second Messenger 5-HT1 / 5-HT5 5-HT1, 5-HT5 (e.g., 5-HT1A) AC_inhibition Adenylyl Cyclase (AC) ↓ cAMP ↓ 5-HT1 / 5-HT5->AC_inhibition Gαi/o 5-HT2 5-HT2 (e.g., 5-HT2A) PLC_activation Phospholipase C (PLC) ↑ IP3, DAG ↑ → Ca2+ ↑ 5-HT2->PLC_activation Gαq/11 5-HT4 / 5-HT6 / 5-HT7 5-HT4, 5-HT6, 5-HT7 AC_activation Adenylyl Cyclase (AC) ↑ cAMP ↑ 5-HT4 / 5-HT6 / 5-HT7->AC_activation Gαs

Sources

The Strategic Application of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its versatile biological activity and favorable pharmacological properties. Within this privileged class of heterocyclic compounds, 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid emerges as a critical starting material and key intermediate for the synthesis of a new generation of targeted therapeutics. This technical guide provides an in-depth exploration of the synthesis, functionalization, and therapeutic applications of this pivotal molecule. We will delve into its strategic use in the development of potent antitubercular agents targeting the mycobacterial respiratory chain and its role as a foundational scaffold for novel kinase inhibitors in oncology. This document is intended to serve as a comprehensive resource for researchers, offering detailed synthetic protocols, methodologies for biological evaluation, and insights into the structure-activity relationships that drive the therapeutic potential of its derivatives.

Introduction: The Pyrazolo[1,5-a]pyridine Core in Medicinal Chemistry

The fusion of pyrazole and pyridine rings creates the pyrazolo[1,5-a]pyridine bicyclic system, a scaffold that has garnered significant attention in drug discovery.[1] This structural motif is present in a range of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2] The value of this scaffold is underscored by the clinical success of drugs like Selpercatinib, a potent and selective RET kinase inhibitor approved for the treatment of certain types of cancer.[3][4] The rigid, planar structure of the pyrazolo[1,5-a]pyridine core provides an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets such as enzymes and receptors.[1]

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, in particular, serves as a highly versatile building block.[1] The carboxylic acid moiety at the 3-position is readily functionalized, most commonly through amidation, to introduce a wide array of substituents that can modulate the compound's potency, selectivity, and pharmacokinetic profile.[5] This guide will focus on two primary and highly promising therapeutic avenues stemming from this core: the development of novel antitubercular agents and the design of targeted kinase inhibitors for oncology.

Synthesis of the Core Scaffold and Its Derivatives

The synthetic accessibility of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives is a key factor in its widespread use. The general approach involves the construction of the pyrazolo[1,5-a]pyridine ring system, followed by functionalization.

Synthesis of the 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid Core

While multiple routes to the pyrazolo[1,5-a]pyridine core exist, a common and effective method involves the [3+2] cycloaddition of N-aminopyridines with appropriate reaction partners.[6][7] A general, multi-step synthesis is outlined below.

This protocol describes a Suzuki coupling approach to introduce the methyl group at the 5-position, starting from a brominated precursor.

Materials:

  • Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate

  • Methylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Petroleum ether (PE)

  • Ethyl acetate (EA)

  • Argon gas

Procedure:

  • To a solution of ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 g, 3.73 mmol) in DMF (5.0 mL), add methylboronic acid (448 mg, 7.46 mmol), Pd(dppf)Cl₂ (545 mg, 0.746 mmol), and Cs₂CO₃ (2.42 g, 7.46 mmol).[8]

  • Purge the reaction mixture with argon gas.

  • Stir the mixture at 100 °C for 2 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a petroleum ether:ethyl acetate (5:1, v/v) eluent to yield ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate as an orange solid.[8]

Materials:

  • Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl) (e.g., 1 M)

Procedure:

  • Dissolve ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of THF (or methanol) and water.

  • Add an excess of LiOH or NaOH to the solution.

  • Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitor by TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 3-4 with HCl.

  • The carboxylic acid product will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

The carboxylic acid of the core scaffold is readily converted to a carboxamide, a key functional group in many of the therapeutically active derivatives.

Materials:

  • 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

  • Desired primary amine

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or similar peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid in DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired primary amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazolo[1,5-a]pyridine-3-carboxamide.

Therapeutic Application I: Antitubercular Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs with novel mechanisms of action. Derivatives of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid have shown exceptional promise in this area, exhibiting potent activity against both drug-susceptible and drug-resistant Mtb strains.[5]

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex (QcrB)

A significant breakthrough in understanding the antitubercular activity of pyrazolo[1,5-a]pyridine-3-carboxamides is the identification of their molecular target: the cytochrome bc1 complex (also known as complex III) of the mycobacterial respiratory chain.[2] Specifically, these compounds inhibit the QcrB subunit of this complex.[9] The cytochrome bc1 complex is essential for ATP synthesis through oxidative phosphorylation.[9] By inhibiting QcrB, these compounds disrupt the electron transport chain, leading to a rapid depletion of cellular ATP and subsequent bacterial death.[9] This mechanism of action is distinct from that of many current first- and second-line antitubercular drugs, making these compounds highly attractive for treating drug-resistant infections.

Cytochrome bc1 Inhibition cluster_ETC Electron Transport Chain Ubiquinol Ubiquinol (QH2) QcrB QcrB (QP site) Ubiquinol->QcrB e- Cytochrome_c Cytochrome c QcrB->Cytochrome_c e- ATP_Synthase ATP Synthase Complex IV Complex IV Cytochrome_c->Complex IV e- ATP ATP ATP_Synthase->ATP Inhibitor Pyrazolo[1,5-a]pyridine -3-carboxamide Inhibitor->QcrB O2 O₂ Complex IV->O2 e-

Caption: Inhibition of the Mtb respiratory chain by pyrazolo[1,5-a]pyridine-3-carboxamides.

Biological Evaluation of Antitubercular Activity

The in vitro potency of these compounds is typically assessed using the Microplate Alamar Blue Assay (MABA), which provides a quantitative measure of the minimum inhibitory concentration (MIC).[10][11]

Materials:

  • Mycobacterium tuberculosis H37Rv or clinical isolates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Negative control (no drug)

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate. The final concentration of DMSO should not exceed 1%, as higher concentrations can inhibit mycobacterial growth.

  • Prepare a suspension of M. tuberculosis in Middlebrook 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁴ CFU/well.

  • Add the bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include positive and negative control wells.

  • Seal the plates and incubate at 37°C for 5-7 days.[12]

  • After incubation, add Alamar Blue reagent to each well.[12]

  • Incubate the plates for an additional 24 hours.[12]

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[11]

In Vivo Efficacy Assessment

Promising compounds from in vitro screening are advanced to in vivo efficacy studies, typically using a mouse model of tuberculosis.[13]

TB_In_Vivo_Workflow Infection Infection (Aerosol or IV with Mtb) Treatment Treatment Initiation (e.g., 2 weeks post-infection) Infection->Treatment Dosing Daily Dosing (Oral gavage with test compound) Treatment->Dosing Endpoint Endpoint (e.g., 4 weeks of treatment) Dosing->Endpoint Analysis Analysis (Lung and spleen CFU enumeration) Endpoint->Analysis

Caption: Workflow for assessing in vivo efficacy of antitubercular compounds.

A common model is the low-dose aerosol infection model, which mimics the natural route of human infection.[13] Following establishment of a chronic infection, mice are treated with the test compound, and the reduction in bacterial burden in the lungs and spleen is measured.[14][15]

Therapeutic Application II: Kinase Inhibitors in Oncology

The pyrazolo[1,5-a]pyridine scaffold is also a privileged structure for the development of kinase inhibitors for cancer therapy.[3] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]pyridine core can act as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase.

Target: Phosphoinositide 3-Kinases (PI3Ks)

The PI3K signaling pathway is frequently activated in cancer and plays a crucial role in cell growth, proliferation, and survival. Several isoforms of PI3K exist, and isoform-selective inhibitors are sought to minimize off-target effects. Pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3Kα.

Biological Evaluation of Kinase Inhibition

The inhibitory activity of compounds against specific kinases is determined using in vitro biochemical assays. A common and robust method is the LanthaScreen™ Eu Kinase Binding Assay, which is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[16][17]

Materials:

  • Recombinant PI3Kα enzyme

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)

  • Test compounds dissolved in DMSO

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound, the PI3Kα enzyme/Eu-antibody mixture, and the tracer.[18]

  • The assay is based on the displacement of the tracer from the kinase's ATP-binding site by the inhibitor.[17]

  • When the tracer is bound to the kinase, which is in turn bound by the Eu-labeled antibody, FRET occurs between the europium donor and the Alexa Fluor™ acceptor.

  • An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[17]

  • After a 1-hour incubation at room temperature, the plate is read on a TR-FRET-compatible plate reader.

  • The IC₅₀ value, which is the concentration of inhibitor required to reduce the FRET signal by 50%, is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the pyrazolo[1,5-a]pyridine scaffold allows for the exploration of the structure-activity relationship and the optimization of potency and selectivity. The data from these studies are typically presented in tabular format for clear comparison.

Table 1: Representative SAR Data for Pyrazolo[1,5-a]pyridine Derivatives

Compound IDR¹ SubstituentPI3Kα IC₅₀ (nM)Antitubercular MIC (µg/mL)
MP-001 -H580>100
MP-002 4-Fluorophenyl2512.5
MP-003 3,5-Difluorophenyl53.1
MP-004 4-Morpholinophenyl1.20.8

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a valuable and versatile scaffold in modern drug discovery. Its synthetic tractability and the potent biological activity of its derivatives make it a highly attractive starting point for the development of new therapeutics. The success of its carboxamide derivatives as antitubercular agents targeting the cytochrome bc1 complex highlights the potential for developing novel drugs to combat resistant pathogens. Furthermore, its application as a core for kinase inhibitors demonstrates its broad utility in oncology.

Future research in this area will likely focus on:

  • The development of more efficient and scalable synthetic routes to the core scaffold and its derivatives.

  • The exploration of a wider range of functionalizations at the 3-position and other positions on the ring system to fine-tune biological activity and pharmacokinetic properties.

  • The investigation of other potential therapeutic applications, such as in the treatment of inflammatory and neurodegenerative diseases.

  • The use of computational modeling and machine learning to guide the design of new derivatives with improved potency and selectivity.

The continued exploration of the chemical space around the 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid core promises to yield a new generation of innovative and effective medicines.

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. Synthesis, 49(11), 2513-2522.
  • Gao, G., et al. (2019).
  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 779-783.
  • Petzer, J. P., & Petzer, A. (2020). Characterization of Two Novel Inhibitors of the Mycobacterium tuberculosis Cytochrome bc1 Complex. Antimicrobial Agents and Chemotherapy, 64(9), e00732-20.
  • Lanoix, J. P., et al. (2016). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(6), 3443-3450.
  • Franzblau, S. G., et al. (2012). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 943, 13-21.
  • MySkinRecipes. (n.d.). 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. Retrieved from [Link]

  • Bwanga, F., et al. (2009). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 47(7), 2109-2115.
  • Basaraba, R. J., & Orme, I. M. (2021). One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics. Frontiers in Immunology, 12, 633833.
  • Guirado, E., & Schlesinger, L. S. (2013). Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell.
  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004-1009.
  • Sridhar, J., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: An Indian Journal, 12(4), 108.
  • Verma, R., et al. (2014). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy, 58(7), 4148-4150.
  • Subbiah, V., et al. (2020). Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine, 383(9), 813-824.
  • Quintero, L., et al. (2010). Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. International Journal of Agricultural and Biological Sciences, 4(2), 115-119.
  • Al-Zaydi, K. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13859-13871.
  • Srinivasan, N. (2023). Microplate Alamar Blue assay for detecting anti-tubercular action of Albizia amara leaves. International Journal of Applied and Medical Sciences, 14(2), 3473.
  • Lu, H., et al. (2015). Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice. Antimicrobial Agents and Chemotherapy, 59(12), 7749-7752.
  • New Drug Approvals. (2019, July 9). SELPERCATINIB. Retrieved from [Link]

  • Khan, A. A., et al. (2021). Prediction Of QcrB Inhibition As A Measure Of Antitubercular Activity With Machine Learning Protocols. ChemRxiv.
  • Abdelriheem, A. Y. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53.
  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

  • PubChem. (n.d.). Selpercatinib. Retrieved from [Link]

  • UniProt. (n.d.). qcrB - Cytochrome bc1 complex cytochrome b subunit - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). Retrieved from [Link]

  • Vaidya, A. B., et al. (2015). Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy.

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derivatives of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid and their properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Derivatives of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile synthetic accessibility and a wide spectrum of biological activities. This guide focuses on a specific, promising member of this family: 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives. We will delve into the core synthetic strategies, explore the critical structure-activity relationships (SAR) that govern their therapeutic properties, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Introduction: The Pyrazolo[1,5-a]pyridine Core

The fusion of pyrazole and pyridine rings creates the pyrazolo[1,5-a]pyrimidine system, a rigid, planar N-heterocycle that serves as a cornerstone for numerous commercial drugs and clinical candidates, including Zaleplon, Indiplon, and the kinase inhibitor Larotrectinib.[1][2] The unique electronic and steric properties of this scaffold make it an ideal building block for designing compounds that can interact with specific biological targets like enzymes and receptors.[3]

The 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid variant introduces two key functional handles: a methyl group at the 5-position and a carboxylic acid at the 3-position. The carboxylic acid is a particularly versatile functional group, readily converted into a diverse array of esters, amides, and other functionalities, allowing for extensive chemical space exploration. This versatility has enabled the development of derivatives with potent and selective activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] This guide will provide a comprehensive overview of the synthesis and properties of these promising derivatives.

Synthetic Strategies and Derivatization

The construction of the pyrazolo[1,5-a]pyridine core and its subsequent functionalization are critical steps in the development of novel derivatives. The synthetic approaches must be robust, scalable, and amenable to diversification.

Core Scaffold Synthesis

A prevalent and efficient method for constructing the pyrazolo[1,5-a]pyridine ring system is the oxidative [3+2] cycloaddition reaction. This metal-free approach involves the reaction of N-aminopyridinium ylides (generated in situ from N-aminopyridines) with α,β-unsaturated carbonyl compounds.[4]

General Synthetic Workflow The following diagram illustrates a generalized pathway for the synthesis of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid and its subsequent conversion to carboxamide derivatives, which have shown significant biological activity.

G cluster_0 Core Synthesis cluster_1 Hydrolysis cluster_2 Amide Coupling A N-Amino-6-methylpyridinium iodide C Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate A->C K2CO3, DMF [3+2] Cycloaddition B Ethyl propiolate B->C D 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid C->D 1. LiOH, THF/H2O 2. HCl (aq) F 5-Methylpyrazolo[1,5-a]pyridine-3-carboxamide Derivative D->F HATU, DIPEA, DMF E Primary/Secondary Amine (R1R2NH) E->F

Caption: General workflow for synthesis of target carboxamides.

Derivatization of the Carboxylic Acid

The carboxylic acid at the C-3 position is the primary point for diversification. Standard amide coupling reactions are most commonly employed to generate libraries of carboxamide derivatives.

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU are chosen for their high efficiency, rapid reaction times, and ability to minimize racemization, which is crucial when coupling with chiral amines.

  • Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without competing with the desired amine nucleophile.

  • Solvent: A polar aprotic solvent like DMF (N,N-Dimethylformamide) is selected for its ability to dissolve a wide range of reactants and facilitate the reaction.

Biological Properties and Structure-Activity Relationships (SAR)

Derivatives of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid have demonstrated significant potential across multiple therapeutic areas. The structural modifications, particularly at the 3-carboxamide position, profoundly influence potency and selectivity.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) strains.[5] Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have emerged as a potent class of anti-TB agents, exhibiting nanomolar minimum inhibitory concentrations (MICs) against both drug-sensitive and drug-resistant Mtb strains.[5][6]

Structure-Activity Relationship Insights: A key discovery in this class is that introducing a diaryl side chain via the carboxamide linkage leads to exceptionally potent compounds.

Caption: SAR for antitubercular activity of carboxamide derivatives.

Studies have shown that compounds bearing substituted diphenyl and heterodiaryl side chains exhibit excellent potency against the H37Rv strain and various drug-resistant clinical isolates.[5] One promising compound, 5k from a reported series, not only showed low nanomolar MIC values but also significantly reduced the bacterial burden in an Mtb-infected mouse model, highlighting its clinical potential.[6]

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in oncology, known for its ability to inhibit protein kinases.[7] Derivatives have shown potent activity against various cancer cell lines, including breast (MCF-7), prostate (PC3), and laryngeal (Hep-2) cancers.

Mechanism of Action - Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. The fused heterocyclic system acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. Modifications to the scaffold allow for targeting specific kinases. For example, derivatives have been developed as potent inhibitors of:

  • FLT3-ITD: A driver mutation in acute myeloid leukemia (AML). Certain derivatives show IC50 values as low as 0.4 nM and are also effective against resistance-conferring mutations.[8]

  • Tropomyosin Receptor Kinases (Trks): Fusions involving Trk genes are oncogenic drivers in various solid tumors. The approved drugs Larotrectinib and Entrectinib feature a pyrazolo[1,5-a]pyrimidine core, underscoring its importance in this area.[1]

General Antimicrobial Properties

Beyond tuberculosis, these derivatives have shown a broad spectrum of antimicrobial activity. Various studies have reported activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11] For instance, certain 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives displayed a good antibacterial spectrum with MICs in the range of 0.187–0.50 µg/mL against strains like S. aureus and P. aeruginosa.[12]

Quantitative Data Summary

The following table summarizes the biological activity of representative derivatives from the literature.

Compound ClassTarget/OrganismR-Group at 3-CarboxamideActivity MetricValueReference
AntitubercularM. tuberculosis H37Rv4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylMIC<0.002 µg/mL[5]
AntitubercularINH-resistant Mtb4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylMIC<0.002 µg/mL[5]
AnticancerFLT3-ITD Kinase(Specific complex amine)IC₅₀0.4 nM[8]
AnticancerFLT3D835Y (Resistant)(Specific complex amine)IC₅₀0.3 nM[8]
AntibacterialS. aureus(Derivative 6)MIC0.187-0.375 µg/mL[12]
AnticancerMCF-7 (Breast Cancer)(Derivative 6a)IC₅₀10.80 ± 0.36 µM

Key Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed, self-validating protocols for key synthetic and biological evaluation steps.

Protocol: Synthesis of a Representative 3-Carboxamide Derivative

Objective: To synthesize N-(4'-chloro-[1,1'-biphenyl]-4-yl)-5-methylpyrazolo[1,5-a]pyridine-3-carboxamide.

Materials:

  • 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq)

  • 4'-chloro-[1,1'-biphenyl]-4-amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine, Water (H₂O)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add 4'-chloro-[1,1'-biphenyl]-4-amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:EtOAc. The product spot should be visible under UV light.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of EtOAc in Hexanes, to afford the pure title compound.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity (>95%).

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized compound dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader (570 nm)

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Incubate the plate for an additional 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial succinate dehydrogenase in viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Validation & Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value. The experiment should be performed in triplicate.

Conclusion and Future Directions

The 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold is a remarkably fruitful platform for the development of novel therapeutic agents. Its derivatives, particularly the 3-carboxamides, have demonstrated exceptional potency as antitubercular and anticancer agents. The well-defined structure-activity relationships, especially the enhancement of activity with diaryl moieties, provide a clear roadmap for future optimization.

Future research should focus on:

  • Pharmacokinetic Optimization: Improving properties such as solubility, metabolic stability, and oral bioavailability to advance potent compounds into clinical candidates.[5]

  • Selectivity Profiling: Broad kinase profiling to ensure selectivity and minimize off-target effects for anticancer candidates.

  • Exploration of New Linkers: Investigating alternatives to the amide bond at the C-3 position to explore new chemical space and potentially overcome resistance mechanisms.

The continued exploration of this versatile scaffold holds significant promise for addressing unmet needs in oncology and infectious diseases.

References

  • MySkinRecipes. 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. [Link]

  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • Starcevic, K., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6273. [Link]

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]

  • Pipzine Chemicals. Pyrazolo[1,5-a]pyridine-3-carboxylic Acid. [Link]

  • Zhang, L., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]

  • Oh, C. H., et al. (2000). Anti-cancer activities of pyrazolo[1,5-a]indole derivatives. Chemical & Pharmaceutical Bulletin, 48(11), 1628-33. [Link]

  • Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry, 61(15), 6733-6749. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Drug Design, Development and Therapy, 15, 237-253. [Link]

  • ACS Publications. Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. [Link]

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • MDPI. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. [Link]

  • ResearchGate. Structures of the antimicrobial pyrazolo[1,5-a]pyrimidines and the.... [Link]

  • Martinez-Vargas, A., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(7), 787-806. [Link]

  • MDPI. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. [Link]

  • El-Mekkawy, A. I., et al. (2023). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 16(5), 104689. [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 58(10), 4444-4450. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7380. [Link]

  • Gomaa, A. M., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 24(6), 1104. [Link]

  • Küçükgüzel, I., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 23(10), 4346-4357. [Link]

  • Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]

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Sources

Methodological & Application

Laboratory Synthesis of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthetic strategy is centered around a robust and regioselective [3+2] cycloaddition reaction, a cornerstone of modern heterocyclic chemistry. The protocol begins with the N-amination of 6-methylpyridine, followed by the in situ generation of a pyridinium ylide which undergoes cycloaddition with ethyl propiolate. The resulting ester intermediate is then hydrolyzed to yield the target carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also critical insights into the underlying chemical principles and experimental choices that ensure a successful and reproducible outcome.

Introduction and Scientific Context

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic and structural properties make it an attractive scaffold for the design of novel therapeutics. Specifically, derivatives of pyrazolo[1,5-a]pyridine-3-carboxylic acid have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and other therapeutic applications. The 5-methyl substitution on this scaffold can be crucial for modulating potency, selectivity, and pharmacokinetic properties.

The synthetic approach detailed herein is a convergent and efficient three-step process. The key transformation is the [3+2] cycloaddition of a 1,3-dipole (an N-aminopyridinium ylide) with a dipolarophile (ethyl propiolate). This reaction class is renowned for its ability to construct five-membered rings with a high degree of control and atom economy. By understanding the mechanism and critical parameters of each step, from the initial N-amination to the final hydrolysis, researchers can confidently produce high-purity 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid for further investigation.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages:

  • Stage 1: Synthesis of 1-Amino-6-methylpyridinium Iodide. The journey begins with the electrophilic amination of the readily available starting material, 6-methylpyridine.

  • Stage 2: [3+2] Cycloaddition to form Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate. This is the key bond-forming reaction where the heterocyclic core is constructed.

  • Stage 3: Saponification to 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Synthetic_Workflow Start 6-Methylpyridine Step1 Stage 1: N-Amination Start->Step1 Hydroxylamine- O-sulfonic acid Intermediate1 1-Amino-6-methylpyridinium Iodide Step1->Intermediate1 Step2 Stage 2: [3+2] Cycloaddition Intermediate1->Step2 Ethyl propiolate, K2CO3 Intermediate2 Ethyl 5-methylpyrazolo[1,5-a]pyridine- 3-carboxylate Step2->Intermediate2 Step3 Stage 3: Saponification Intermediate2->Step3 NaOH, H2O/EtOH Product 5-Methylpyrazolo[1,5-a]pyridine- 3-carboxylic acid Step3->Product HCl (aq)

Caption: Overall workflow for the synthesis of the target compound.

Detailed Materials and Reagents

Proper reagent handling and quality are paramount for the success of this synthesis. The following table summarizes the necessary materials.

ReagentCAS NumberMolecular FormulaM.W. ( g/mol )SupplierNotes
6-Methylpyridine (γ-Picoline)108-48-5C₆H₇N93.13Sigma-AldrichPurity ≥99%, should be distilled from CaH₂ before use.
Hydroxylamine-O-sulfonic acid (HOSA)2950-43-8H₃NO₄S113.09TCI, Sigma-AldrichPurity ≥97%. Hygroscopic, store in a desiccator.
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃138.21Fisher ScientificFinely powdered and dried in an oven at 120 °C for 4 hours.
Potassium Iodide (KI)7681-11-0KI166.00Acros OrganicsACS grade or higher.
Ethyl Propiolate623-47-2C₅H₆O₂98.10Alfa AesarPurity ≥98%. Store under nitrogen in a refrigerator.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00VWR ChemicalsACS grade pellets.
Hydrochloric Acid (HCl), concentrated7647-01-0HCl36.46EMD Millipore~37% in H₂O.
Ethanol (EtOH), 200 proof64-17-5C₂H₆O46.07Decon LabsAnhydrous, for reactions.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Sigma-AldrichAnhydrous, <50 ppm water.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Fisher ScientificACS grade, for extraction and chromatography.
Hexanes110-54-3C₆H₁₄86.18Fisher ScientificACS grade, for chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04VWR ChemicalsGranular, for drying organic layers.

Experimental Protocols

Stage 1: Synthesis of 1-Amino-6-methylpyridinium Iodide

Causality and Rationale: This step achieves the N-amination of the pyridine ring. Hydroxylamine-O-sulfonic acid (HOSA) acts as an electrophilic aminating agent, where the nitrogen of HOSA is attacked by the nucleophilic nitrogen of 6-methylpyridine.[1] The reaction initially forms the 1-amino-6-methylpyridinium hydrogensulfate salt. Treatment with potassium carbonate neutralizes the hydrogensulfate and deprotonates a portion of the product to the free N-ylide, which is then treated with potassium iodide in a counter-ion exchange to precipitate the more crystalline and easily handled iodide salt. This procedure is adapted from a reliable Organic Syntheses protocol for the amination of pyridine.[2]

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add hydroxylamine-O-sulfonic acid (11.3 g, 0.10 mol).

  • Reagent Addition: Add 65 mL of deionized water and stir until the HOSA is mostly dissolved. Cool the solution in an ice bath. To this cold solution, slowly add 6-methylpyridine (27.9 g, 0.30 mol). The addition is exothermic, so maintain the temperature below 20 °C.

  • Reaction: Remove the ice bath and heat the mixture in an oil bath at 90-95 °C for 30 minutes.

  • Work-up (Part 1): Cool the reaction mixture to room temperature with stirring. Slowly add anhydrous potassium carbonate (13.8 g, 0.10 mol) in portions to neutralize the solution.

  • Solvent Removal: Remove the water and excess 6-methylpyridine using a rotary evaporator (bath temperature 40-50 °C). The residue will be a thick slurry.

  • Salt Formation: To the residue, add 150 mL of absolute ethanol and stir vigorously for 15 minutes to break up the solids. Filter the mixture to remove the insoluble potassium sulfate.

  • Iodide Exchange: To the ethanolic filtrate, add a solution of potassium iodide (18.3 g, 0.11 mol) in 50 mL of absolute ethanol. Stir the mixture at room temperature for 1 hour. The product, 1-amino-6-methylpyridinium iodide, will precipitate.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white to off-white solid by vacuum filtration, wash with cold ethanol (2 x 30 mL), and then with diethyl ether (2 x 30 mL).

  • Drying: Dry the product in a vacuum oven at 40 °C to a constant weight. Expected yield: 18-20 g (76-85%).

Stage 2: Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Causality and Rationale: This is the critical heterocyclic core-forming step. Anhydrous potassium carbonate acts as a base to deprotonate the 1-amino-6-methylpyridinium iodide in situ, forming the highly reactive 1,3-dipole, the N-iminopyridinium ylide. This ylide then undergoes a [3+2] cycloaddition reaction with the dipolarophile, ethyl propiolate.[3] The reaction is highly regioselective, with the electron-withdrawing ester group of the alkyne directing the cycloaddition to form the 3-carboxylate isomer. The subsequent elimination of a proton and aromatization leads to the stable pyrazolo[1,5-a]pyridine ring system.

Mechanism cluster_0 Ylide Formation cluster_1 [3+2] Cycloaddition cluster_2 Aromatization I1 1-Amino-6-methylpyridinium Iodide Ylide N-iminopyridinium ylide (1,3-dipole) I1->Ylide K2CO3, -HI, -H2O, -CO2 Cycloadduct Dihydropyrazolo[1,5-a]pyridine Intermediate Ylide->Cycloadduct Dipolarophile Ethyl Propiolate Dipolarophile->Cycloadduct Product Ethyl 5-methylpyrazolo[1,5-a]pyridine- 3-carboxylate Cycloadduct->Product Oxidation (often spontaneous with air)

Caption: Mechanism of the [3+2] cycloaddition reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 1-amino-6-methylpyridinium iodide (18.9 g, 0.08 mol) and anhydrous potassium carbonate (22.1 g, 0.16 mol).

  • Solvent Addition: Add 160 mL of anhydrous DMF and stir the suspension.

  • Reagent Addition: Through the dropping funnel, add ethyl propiolate (9.4 g, 0.096 mol, 9.8 mL) dropwise over 20 minutes. The reaction is exothermic; maintain the temperature below 35 °C using a water bath if necessary.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature overnight (16-18 hours) under a nitrogen atmosphere.

  • Work-up: Pour the reaction mixture into 800 mL of ice-cold water with vigorous stirring. A precipitate will form. Continue stirring for 30 minutes.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water (3 x 100 mL) to remove DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes).

  • Drying: Dry the purified product in a vacuum oven at 50 °C. Expected yield: 11.8-14.7 g (65-80%) of a pale yellow to light brown solid.

Stage 3: 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Causality and Rationale: This final step is a standard saponification (alkaline hydrolysis) of an ester.[4] The ester is heated under reflux with sodium hydroxide, which acts as a nucleophile to attack the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the sodium salt of the carboxylic acid and ethanol. The reaction is driven to completion because the carboxylate anion is resonance-stabilized and unreactive towards the alcohol. Subsequent acidification with a strong acid (HCl) protonates the carboxylate salt, causing the free carboxylic acid to precipitate from the aqueous solution due to its lower solubility.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (10.2 g, 0.05 mol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Base Addition: Add sodium hydroxide pellets (4.0 g, 0.10 mol) to the suspension.

  • Reaction: Heat the mixture to reflux using an oil bath. Continue refluxing for 2-3 hours, or until TLC analysis (e.g., 50% EtOAc/Hexanes) indicates the complete consumption of the starting ester. The solution should become homogeneous during the reaction.

  • Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2-3. A thick precipitate will form.

  • Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (3 x 50 mL) to remove any remaining salts.[5]

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. Expected yield: 8.1-8.9 g (92-100%) of a white to off-white solid.

Characterization Data (Representative)

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 275-280 °C (decomposes) (Literature for similar pyrazolo[1,5-a]pyrimidine-3-carboxylic acid).

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.8 (br s, 1H, COOH), 8.65 (d, 1H), 8.20 (s, 1H), 7.55 (d, 1H), 7.05 (dd, 1H), 2.50 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 164.5, 148.0, 142.5, 141.0, 128.0, 118.0, 114.5, 109.0, 17.5.

  • MS (ESI+): m/z 177.1 [M+H]⁺.

Safety and Handling Precautions

  • 6-Methylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Use in a well-ventilated fume hood.

  • Hydroxylamine-O-sulfonic acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Ethyl Propiolate: Flammable liquid and vapor. Lachrymator. Toxic if swallowed or inhaled. Handle only in a fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Cause severe burns. Handle with extreme care and appropriate PPE.

  • All reactions should be performed in a well-ventilated chemical fume hood. Standard laboratory safety practices should be followed at all times.

References

  • Wallace, R. G. Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta1980, 13(1), 3-11.
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  • Lassalas, P. et al. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules2016, 21(3), 309. DOI: 10.3390/molecules21030309.
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  • Clark, J. Hydrolysis of Esters. Chemguide. Available at: [Link] (Accessed Jan 25, 2026).

  • Wikipedia. Hydroxylamine-O-sulfonic acid. Available at: [Link] (Accessed Jan 25, 2026).

  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. CID 1910189. Available at: [Link] (Accessed Jan 25, 2026).

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Chemical Sciences2016 . Available at: [Link] (Accessed Jan 25, 2026).

Sources

The Versatile Precursor: A Guide to 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine core is a privileged scaffold, forming the foundation of numerous biologically active compounds. Its unique electronic and structural features make it an attractive framework for the design of therapeutic agents targeting a wide array of diseases. Derivatives of this heterocyclic system have shown remarkable potential in various therapeutic areas, including as antitubercular agents and kinase inhibitors for cancer therapy.[1][2] This guide focuses on a key building block, 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid , providing detailed protocols and insights for its use as a chemical precursor in drug discovery and development.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis and derivatization of this versatile precursor. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success in your synthetic endeavors.

Physicochemical Properties of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective application in synthesis. The following table summarizes the key properties of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
CAS Number 143803-80-9[3]
Appearance Off-white to light yellow solid[3]
Storage Room temperature, sealed, dry[3]
Density (Predicted) 1.35±0.1 g/cm³[3]

Synthesis of the Precursor: A Two-Step Approach

A reliable supply of the precursor is the first critical step in any synthetic campaign. While various methods for the synthesis of pyrazolo[1,5-a]pyridines have been reported, a practical and scalable two-step approach to 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves a Suzuki coupling to form the corresponding ethyl ester, followed by hydrolysis.

Synthesis_Workflow BromoEster Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate Suzuki Suzuki Coupling (Pd(dppf)Cl₂, Cs₂CO₃, DMF, 100°C) BromoEster->Suzuki Methylboronic Methylboronic acid Methylboronic->Suzuki Ester Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate Suzuki->Ester Hydrolysis Hydrolysis (LiOH, H₂O/THF) Ester->Hydrolysis CarboxylicAcid 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid Hydrolysis->CarboxylicAcid Amide_Coupling_Mechanism CarboxylicAcid 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ActivatedEster Activated O-Acylurea Ester CarboxylicAcid->ActivatedEster + HATU HATU HATU->ActivatedEster Base DIPEA Base->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + Amine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Tetrahedral Amide 5-Methylpyrazolo[1,5-a]pyridine-3-carboxamide Tetrahedral->Amide - Byproducts

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High-Throughput Screening Assays for Pyrazolo[1,5-a]pyridine Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile framework for the design of potent and selective modulators of a wide range of biological targets.[1][2] Derivatives of this scaffold have demonstrated significant therapeutic potential, with several compounds entering clinical development for various indications, particularly in oncology and immunology.[3][4][5] The adaptability of the pyrazolo[1,5-a]pyridine ring system allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and target engagement.[1]

This guide provides an in-depth overview of high-throughput screening (HTS) strategies and detailed protocols for the identification and characterization of novel bioactive pyrazolo[1,5-a]pyridine derivatives. We will delve into the rationale behind assay selection for key target classes, including protein kinases and G-protein coupled receptors (GPCRs), and provide step-by-step methodologies to ensure robust and reproducible results. Furthermore, we will address potential challenges, such as compound interference, and offer practical solutions for troubleshooting.

Strategic Considerations for Screening Pyrazolo[1,5-a]pyridine Libraries

Before embarking on a large-scale screening campaign, it is crucial to consider the known biological activities of the pyrazolo[1,5-a]pyridine scaffold and the inherent properties of the compound library.

  • Target Selection: Pyrazolo[1,5-a]pyridine derivatives have shown remarkable success as inhibitors of various protein kinases, including Tyrosine Kinase (Trk), Phosphoinositide 3-kinases (PI3Ks), and Cyclin-Dependent Kinases (CDKs).[3][4][6] They have also been explored as modulators of GPCRs and other enzyme classes. The choice of HTS assay should be directly informed by the primary biological target of interest.

  • Assay Format: A plethora of HTS assay formats are available, each with its own advantages and limitations. For kinase inhibitor screening, luminescence-based assays that detect ADP production, such as ADP-Glo™, offer a universal and sensitive method.[7][8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, like LanthaScreen™, provide a robust platform for both binding and activity-based kinase screening. For GPCRs, second messenger assays that measure changes in cyclic AMP (cAMP) are a common and effective approach.[9][10]

  • Compound Interference: Heterocyclic compounds, including pyrazolo[1,5-a]pyridines, can possess intrinsic fluorescent or quenching properties that may interfere with optical assay readouts.[11] It is imperative to perform counter-screens and employ assay technologies that minimize such interference. For instance, luminescence-based assays are generally less susceptible to compound fluorescence than fluorescence intensity-based assays.

Application Note 1: High-Throughput Screening for Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors

Protein kinases are a major class of drug targets, and the pyrazolo[1,5-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[12] This section details a robust HTS workflow for identifying and characterizing pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors using the ADP-Glo™ Kinase Assay.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[7] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[13]

Figure 1: Principle of the ADP-Glo™ Kinase Assay for inhibitor screening.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format, suitable for HTS.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Pyrazolo[1,5-a]pyridine compound library (dissolved in DMSO)

  • White, opaque 384-well assay plates

  • Luminometer

Protocol:

  • Compound Plating:

    • Dispense 50 nL of each pyrazolo[1,5-a]pyridine derivative from the library into the wells of a 384-well plate.

    • Include appropriate controls: positive control (no inhibitor) and negative control (no enzyme).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

    • Mix gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate at room temperature for 40 minutes.[8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[14]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate luminometer.

Data Analysis and Hit Identification
  • Normalization: Normalize the raw luminescence data using the positive and negative controls to calculate the percent inhibition for each compound.

  • Hit Selection: Identify compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the control wells).

  • Dose-Response Confirmation: Confirm the activity of the primary hits by generating 10-point dose-response curves to determine their IC50 values.

Compound ID Target Kinase IC50 (nM) Reference
CFI-402257TTK1.7[3]
Compound 6tCDK290[4]
Compound 6sTRKA450[4]
Compound 5xp110α (PI3K)0.9[6]

Table 1: Examples of IC50 values for pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Troubleshooting and Best Practices
  • Compound Interference: To identify false positives due to inhibition of the luciferase enzyme, perform a counter-screen where the compounds are added after the kinase reaction has been stopped.

  • Luminescence Crosstalk: Use white, opaque plates to minimize crosstalk between wells. Some plate readers also have software to correct for crosstalk.[15]

  • Assay Robustness: Ensure the assay is robust by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates a high-quality assay suitable for HTS.

Application Note 2: Cell-Based Assays for GPCR-Targeting Pyrazolo[1,5-a]pyridines

GPCRs represent another important target class for pyrazolo[1,5-a]pyridine derivatives. Cell-based assays that measure the modulation of second messengers, such as cAMP, are a mainstay for HTS of GPCR ligands.

Principle of the HTRF® cAMP Assay

The HTRF® (Homogeneous Time-Resolved Fluorescence) cAMP assay is a competitive immunoassay.[9] Intracellular cAMP produced by the cells competes with a D2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the cryptate and D2 tracer are in close proximity, a FRET signal is generated. An increase in cellular cAMP leads to a decrease in the FRET signal.

Figure 2: Principle of the HTRF® cAMP assay for GPCR ligand screening.

Experimental Protocol: HTRF® cAMP Assay

This protocol is for a 384-well plate format.

Materials:

  • Cells expressing the GPCR of interest

  • HTRF® cAMP Assay Kit (e.g., from Cisbio)

  • Pyrazolo[1,5-a]pyridine compound library (dissolved in DMSO)

  • Cell culture medium and supplements

  • White, low-volume 384-well plates

  • HTRF®-compatible plate reader

Protocol:

  • Cell Preparation:

    • Culture cells to the appropriate density.

    • Harvest and resuspend the cells in stimulation buffer to the desired concentration.[16]

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.[10]

    • Add 5 µL of the pyrazolo[1,5-a]pyridine compounds at various concentrations.[10] Include agonist and antagonist controls.

    • For antagonist screening, add a known agonist at its EC80 concentration.

    • Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).[10]

  • Lysis and Detection:

    • Add 5 µL of the D2-labeled cAMP tracer solution.[10]

    • Add 5 µL of the anti-cAMP antibody-cryptate solution.[10]

    • Incubate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.[10]

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring the emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).

Data Analysis and Interpretation
  • Ratio Calculation: Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Dose-Response Curves: Plot the HTRF® ratio against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

  • Hit Validation: Confirmed hits should be further characterized in secondary assays, such as downstream functional assays or radioligand binding assays, to confirm their mechanism of action.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyridine scaffold continues to be a highly valuable starting point for the discovery of novel therapeutics. The high-throughput screening assays detailed in this guide provide robust and reliable methods for identifying and characterizing bioactive derivatives. As our understanding of the diverse biological activities of this scaffold expands, so too will the repertoire of HTS assays employed for their discovery. Future efforts will likely focus on the development of more complex, physiologically relevant screening models, such as high-content imaging and phenotypic screening, to further unlock the therapeutic potential of pyrazolo[1,5-a]pyridine derivatives.

References

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC - NIH. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. [Link]

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN. [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI - NIH. [Link]

  • How to run a cAMP HTRF assay. YouTube. [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • How to Minimize Luminescence Crosstalk for Precise Assay Results. Byonoy. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG LABTECH. [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ResearchGate. [Link]

  • ADP Glo Protocol. [Link]

  • Assay Troubleshooting. MB - About. [Link]

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI. [Link]

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]

  • IC 50 values and selectivity index of pyrazolines 1-5. ResearchGate. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.. ResearchGate. [Link]

Sources

Application Note and Protocol for the Scalable Synthesis of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its rigid, bicyclic structure serves as a valuable building block for the synthesis of a diverse range of pharmacologically active compounds. Derivatives of the pyrazolo[1,5-a]pyridine core have demonstrated potential as anti-inflammatory, antimicrobial, and anticancer agents, primarily due to their ability to act as bioisosteres of purines and interact with various enzymatic targets.[1]

This application note provides a comprehensive and scalable protocol for the synthesis of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. The presented methodology is based on a robust and well-established synthetic route, optimized for efficiency, scalability, and high purity of the final product. The protocol is designed to be a self-validating system, with clear explanations for the rationale behind each experimental step, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Synthetic Strategy Overview

The selected synthetic pathway for the preparation of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a two-step process commencing with the formation of a key intermediate, ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate, via a [3+2] cycloaddition reaction. This is followed by the hydrolysis of the ester to yield the desired carboxylic acid. This approach is favored for its high yields, regioselectivity, and the commercial availability of the starting materials.

The overall synthetic transformation is depicted below:

Synthetic_Scheme 2-Methylpyridine 2-Methylpyridine N-Amino-2-methylpyridinium_iodide N-Amino-2-methylpyridinium_iodide 2-Methylpyridine->N-Amino-2-methylpyridinium_iodide 1. Hydroxylamine-O-sulfonic acid 2. KI Ethyl_5-methylpyrazolo[1,5-a]pyridine-3-carboxylate Ethyl_5-methylpyrazolo[1,5-a]pyridine-3-carboxylate N-Amino-2-methylpyridinium_iodide->Ethyl_5-methylpyrazolo[1,5-a]pyridine-3-carboxylate K2CO3, Ethyl propiolate Acetonitrile, Reflux 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic_acid 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic_acid Ethyl_5-methylpyrazolo[1,5-a]pyridine-3-carboxylate->5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic_acid NaOH, EtOH/H2O Then HCl

Figure 1: Overall synthetic scheme for 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Part 1: Synthesis of Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate

The first part of the synthesis involves the preparation of the ester intermediate through a one-pot reaction that combines the formation of an N-aminopyridinium ylide and its subsequent [3+2] cycloaddition with an alkyne.

Mechanistic Rationale

The core of this transformation is a 1,3-dipolar cycloaddition, a powerful class of reactions for the construction of five-membered heterocycles.[2][3] The reaction proceeds through the following key steps:

  • Formation of the N-aminopyridinium salt: 2-Methylpyridine is N-aminated using hydroxylamine-O-sulfonic acid to form the corresponding N-aminopyridinium salt. This is a classic method for the preparation of such salts.[4]

  • In situ generation of the N-aminopyridinium ylide: The N-aminopyridinium iodide is deprotonated by a base, typically potassium carbonate, to form a reactive N-aminopyridinium ylide. This ylide is a 1,3-dipole, possessing a nucleophilic nitrogen and an electrophilic pyridinium ring.

  • [3+2] Cycloaddition: The generated ylide undergoes a concerted [3+2] cycloaddition reaction with an electron-deficient alkyne, in this case, ethyl propiolate.[5][6] This step forms the pyrazolo[1,5-a]pyridine ring system.

  • Aromatization: The initial cycloadduct readily aromatizes to the stable pyrazolo[1,5-a]pyridine product.

Mechanism cluster_0 Ylide Formation cluster_1 [3+2] Cycloaddition cluster_2 Aromatization N-Amino-2-methylpyridinium_iodide N-Amino-2-methylpyridinium iodide Ylide N-Amino-2-methylpyridinium ylide N-Amino-2-methylpyridinium_iodide->Ylide + K2CO3 - KHCO3 - KI Cycloadduct Initial Cycloadduct Ylide->Cycloadduct + Ethyl propiolate Product Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate Cycloadduct->Product - H2

Sources

Application Note: Enhancing Oral Bioavailability of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid through Derivatization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the strategic derivatization of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry.[1] The inherent carboxylic acid moiety, while often critical for pharmacological activity, frequently compromises oral bioavailability due to poor membrane permeability. We present the underlying principles, detailed synthesis protocols, and robust characterization methodologies to convert this lead compound into prodrugs with enhanced pharmacokinetic profiles. The protocols cover strategic ester and amide derivatization, physicochemical analysis, in vitro permeability assessment using the Caco-2 cell model, and a blueprint for subsequent in vivo pharmacokinetic evaluation.

The Challenge: Poor Oral Bioavailability of a Promising Scaffold

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a key intermediate for developing compounds with potential therapeutic applications in areas such as inflammation and oncology.[1] However, the utility of such scaffolds is often hampered by the physicochemical properties imparted by the carboxylic acid group.

  • Ionization at Physiological pH: Carboxylic acids typically have a pKa between 3.5 and 4.5.[2] At the pH of the small intestine (pH 6-7.5), the carboxyl group is predominantly ionized (deprotonated). This negative charge significantly increases hydrophilicity, thereby impeding passive diffusion across the lipid-rich intestinal epithelium.

  • Limited Lipophilicity: The ionized state results in a low distribution coefficient (LogD), which is a more accurate predictor of membrane permeability at physiological pH than the partition coefficient (LogP).[] Orally absorbed drugs generally require a delicate balance of aqueous solubility and lipophilicity to first dissolve in the gastrointestinal fluid and then permeate the gut wall.[4]

Derivatization, particularly through a prodrug approach, offers a proven solution.[5][] By transiently masking the polar carboxylic acid, we can modulate the compound's physicochemical properties to favor absorption. Once in systemic circulation, the prodrug is designed to be cleaved, typically by endogenous enzymes like esterases, to release the active parent drug.[5]

parent Parent Acid (Ionized at pH 7.4) membrane Intestinal Epithelial Membrane (Lipophilic) parent->membrane Low Permeability absorption Poor Systemic Absorption membrane->absorption caption Fig 1. Bioavailability barrier for carboxylic acids.

Caption: The ionization of carboxylic acids at physiological pH hinders passage through the lipophilic intestinal membrane.

Strategic Derivatization: Synthesis Protocols

The choice of derivatization chemistry dictates the prodrug's stability, lipophilicity, and cleavage kinetics. We present two primary strategies: esterification and amidation.

Strategy A: Ethyl Ester Prodrug Synthesis

Causality: Simple alkyl esters, such as the ethyl ester, are a rapid and effective method to neutralize the carboxylic acid and significantly increase lipophilicity.[7] They are often readily recognized and hydrolyzed by ubiquitous esterase enzymes in the blood, liver, and other tissues.

Protocol: Fischer Esterification

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq).

  • Reagents: Add absolute ethanol (20 mL, serving as both reactant and solvent).

  • Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 50% ethyl acetate in hexanes).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the ethyl ester derivative.

  • Confirmation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Strategy B: Amide Prodrug Synthesis

Causality: Amides are generally more chemically and metabolically stable than esters.[8] This strategy can be employed to slow the release of the parent drug, potentially prolonging its therapeutic effect. The choice of amine allows for fine-tuning of physicochemical properties.

Protocol: EDC-Mediated Amide Coupling

  • Setup: In a 50 mL round-bottom flask, dissolve 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Coupling: Add the desired primary or secondary amine (e.g., morpholine, 1.1 eq) to the mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography.

  • Confirmation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Physicochemical Characterization of Derivatives

Successful derivatization must be validated by quantifying the changes in key physicochemical properties that govern bioavailability.

ParameterParent AcidDerivative A (Ethyl Ester)Derivative B (Amide)Rationale
Molecular Weight ( g/mol ) 176.17204.22(Varies with amine)Confirms successful modification.
Calculated LogP (cLogP) ~1.5~2.5(Varies)Predicted increase in lipophilicity.
Experimental LogD (pH 7.4) < 0~2.4(Varies)Quantifies lipophilicity at physiological pH; a significant increase is expected.
Aqueous Solubility (µg/mL) HighLowLow-ModerateMasking the polar group typically decreases aqueous solubility.
Note: Values are illustrative and must be determined experimentally.
Protocol: LogD (pH 7.4) Determination (Shake-Flask Method)
  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Vortex the vial vigorously for 30 minutes to allow for partitioning.

  • Centrifuge the vial at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Carefully collect samples from both the aqueous (PBS) and organic (n-octanol) layers.

  • Quantify the concentration of the compound in each layer using a validated LC-MS/MS method.

  • Calculate LogD as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

In Vitro Model: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard in vitro model for predicting human intestinal drug absorption.[9][10] When cultured on semi-permeable membranes, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[11] The assay measures the Apparent Permeability Coefficient (Papp), a quantitative measure of the rate of passage across the monolayer.[12]

Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells and seed them onto Transwell® inserts. Grow for 21 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicative of a confluent, tight monolayer.

  • Transport Study (Apical to Basolateral - A→B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (parent acid or derivative) to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

  • Transport Study (Basolateral to Apical - B→A):

    • Perform the reverse experiment by adding the compound to the basolateral chamber and sampling from the apical chamber. This is crucial for identifying active efflux.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculation:

    • Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters (e.g., P-glycoprotein).

CompoundPapp (A→B) (x10⁻⁶ cm/s)Papp (B→A) (x10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Atenolol (Low Perm. Control)< 1.0< 1.0~1.0Low
Propranolol (High Perm. Control)> 15.0> 15.0~1.0High
Parent Acid < 1.0 < 1.0 ~1.0 Low
Derivative A (Ethyl Ester) > 10.0 > 10.0 ~1.0 High
Note: Table shows hypothetical data demonstrating the expected outcome.

Blueprint for In Vivo Pharmacokinetic Assessment

The definitive test for enhanced bioavailability is an in vivo pharmacokinetic (PK) study.[13] This involves administering the compound to an animal model and measuring the concentration of both the prodrug and the released parent drug in the bloodstream over time. Rodent models, such as the Sprague-Dawley rat, are commonly used for these initial studies.[14]

cluster_0 Strategy & Synthesis cluster_1 Characterization cluster_2 Screening & Validation Parent Parent Acid Select Select Strategy (Ester, Amide, etc.) Parent->Select Synth Synthesize & Purify Derivative Select->Synth PhysChem Physicochemical Characterization (LogD, Solubility) Synth->PhysChem Caco2 In Vitro Screening (Caco-2 Permeability) PhysChem->Caco2 PK In Vivo PK Study (Animal Model) Caco2->PK Promising Candidates Candidate Optimized Candidate PK->Candidate caption Fig 2. Integrated workflow for improving bioavailability.

Caption: A systematic workflow from derivatization to in vivo validation for enhancing bioavailability.

Protocol Outline: Oral Pharmacokinetic Study in Rats
  • Acclimatization & Fasting: House male Sprague-Dawley rats under standard conditions and fast them overnight prior to dosing.

  • Dosing: Administer the parent acid and the most promising derivative (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) via oral gavage at a specific dose (e.g., 10 mg/kg). Include an intravenous (IV) group for the parent acid to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Process blood samples to harvest plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to simultaneously quantify the concentrations of the prodrug and the parent acid in the plasma samples.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

ParameterParent Acid (Oral)Derivative A (Oral)Significance
Cₘₐₓ (ng/mL) LowHigh Higher peak exposure achieved.
Tₘₐₓ (hr) ~1.0~0.5-1.0Time to reach peak concentration.
AUC₀₋₂₄ (ng·hr/mL) LowHigh Dramatically increased total drug exposure.
Oral Bioavailability (F%) < 5%> 40% The ultimate measure of improved absorption.
Note: Table shows hypothetical data illustrating a successful outcome.

Conclusion

The derivatization of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid into ester or amide prodrugs is a highly effective strategy to overcome the bioavailability limitations imposed by the carboxylic acid moiety. By systematically applying the synthesis, characterization, and screening protocols outlined in this guide, researchers can significantly improve the drug-like properties of this important scaffold. This integrated workflow enables the rational design and selection of candidates with a higher probability of success in later stages of drug development.

References

  • Patel, K. (n.d.). Process for producing pyridine carboxylic acids. Google Patents.
  • MySkinRecipes. (n.d.). 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. Retrieved from [Link]

  • Jeurink, P., et al. (2017). Animal models for evaluation of oral delivery of biopharmaceuticals. Journal of Controlled Release. Retrieved from [Link]

  • Hubatsch, I., et al. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

  • Yamamoto, T. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Lee, J. Y., et al. (2019). Effect of lipophilicity on the bioavailability of drugs after percutaneous administration by dissolving microneedles. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • EURL ECVAM. (n.d.). In vitro Caco-2 permeability. TSAR - European Union. Retrieved from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2019). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • ResearchGate. (n.d.). Prodrugs of Carboxylic Acids. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation. Retrieved from [Link]

  • IntechOpen. (n.d.). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Retrieved from [Link]

  • AMBOSS. (2019). Pharmacokinetics - Part 2: Lipophilic and Hydrophilic drugs. YouTube. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]

  • PubMed. (2020). Derivatization of carboxylic groups prior to their LC analysis - A review. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Pyrazolo[1,5-a]pyridine-3-carboxylic Acid. Retrieved from [Link]

  • Oxford Academic. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]

  • ACS Publications. (2009). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (1991). Animal models for oral drug absorption. Retrieved from [Link]

  • Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established literature and field-proven insights.

Introduction

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of various pharmaceutical agents.[1] Its rigid, bicyclic structure is a common motif in compounds targeting specific enzymes and receptors. The synthesis typically involves a two-step process: the formation of the ethyl ester precursor, ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate, followed by its hydrolysis to the final carboxylic acid. While seemingly straightforward, each step presents unique challenges that can significantly impact the final yield and purity. This guide will address these challenges in a practical, question-and-answer format to enhance your synthetic success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Synthesis of Ethyl 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylate

Question 1: My yield of the ethyl ester is consistently low. What are the critical parameters to control in the Suzuki coupling reaction?

Answer:

Low yields in the Suzuki coupling to form ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate often stem from suboptimal reaction conditions. Here are the key parameters to scrutinize:

  • Catalyst and Ligand Integrity: The Pd(dppf)Cl₂ catalyst is air and moisture sensitive. Ensure you are using a fresh batch of catalyst and that it is handled under an inert atmosphere (e.g., argon or nitrogen). Degradation of the catalyst will lead to incomplete conversion.

  • Base Selection and Quality: Cesium carbonate (Cs₂CO₃) is the recommended base for this reaction.[2] It is crucial that the base is anhydrous. Consider drying the Cs₂CO₃ in an oven before use. The particle size of the base can also play a role; finely powdered base provides a larger surface area for reaction.

  • Solvent Purity: The reaction is typically performed in N,N-dimethylformamide (DMF). The solvent must be anhydrous. Using a freshly opened bottle of anhydrous DMF or distilling it over a suitable drying agent is recommended.

  • Temperature Control: The reaction is generally run at 100 °C.[2] Ensure your reaction mixture is reaching and maintaining this temperature. Lower temperatures will result in slower reaction rates and incomplete conversion, while significantly higher temperatures could lead to catalyst decomposition and side product formation.

  • Inert Atmosphere: Strict adherence to an inert atmosphere is critical to prevent the oxidation of the palladium catalyst and the boronic acid reagent. Purge your reaction vessel thoroughly with argon or nitrogen before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

Question 2: I am observing significant amounts of side products in my crude ester reaction mixture. What are they likely to be and how can I minimize them?

Answer:

The formation of side products is a common issue. The most likely impurities include:

  • Homocoupling of Methylboronic Acid: This results in the formation of ethane. While this is a gaseous byproduct, excessive homocoupling indicates issues with the catalytic cycle and can be minimized by ensuring a strictly inert atmosphere and using the correct stoichiometry of reagents.

  • De-bromination of the Starting Material: The starting material, ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, can undergo hydrodebromination to yield the corresponding debrominated ester. This can be minimized by ensuring the reaction is not overheated and that the reaction time is not unnecessarily prolonged.

  • Protodeboronation of Methylboronic Acid: Methylboronic acid can be converted to methane, which reduces the amount of reagent available for the desired cross-coupling. This is often promoted by the presence of water, highlighting the importance of anhydrous conditions.

To minimize these side products, focus on the critical parameters outlined in Question 1, particularly the use of anhydrous solvent and reagents, and maintaining a strict inert atmosphere.

Hydrolysis of Ethyl 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylate

Question 3: The hydrolysis of my ethyl ester to the carboxylic acid is incomplete, even after prolonged reaction times with NaOH. What can I do to drive the reaction to completion?

Answer:

Incomplete hydrolysis is a frequent challenge. Several factors could be at play:

  • Insufficient Base: Ensure you are using a sufficient excess of the base (e.g., 2-3 equivalents of NaOH or LiOH).

  • Solvent System: The solubility of the ester may be limited in a purely aqueous system. Using a co-solvent like tetrahydrofuran (THF) or methanol can improve the solubility of the starting material and facilitate the hydrolysis. A common solvent system is a mixture of THF, methanol, and water.

  • Temperature: While room temperature hydrolysis is often attempted, heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of reaction. However, be cautious of potential side reactions at higher temperatures.

  • Alternative Base: If NaOH is not effective, consider using lithium hydroxide (LiOH). LiOH is often more effective for the hydrolysis of sterically hindered esters and can sometimes provide better yields.[3][4][5]

A recommended starting point for difficult hydrolyses is to use LiOH in a THF/water or THF/methanol/water solvent system with gentle heating.

Question 4: I am concerned about potential side reactions during the basic hydrolysis. What are the most likely side reactions and how can I avoid them?

Answer:

The pyrazolo[1,5-a]pyridine ring system is generally stable, but under harsh basic conditions, two main side reactions are of concern:

  • Decarboxylation: While less common for this specific isomer, pyridine carboxylic acids can undergo decarboxylation, especially at elevated temperatures.[6] To avoid this, use the mildest conditions possible for hydrolysis (e.g., lower temperature, shorter reaction time).

  • Ring-Opening (ANRORC Mechanism): It has been reported that similar heterocyclic systems can undergo an "Addition of Nucleophile, Ring-Opening, and Ring-Closing" (ANRORC) mechanism under basic conditions, leading to isomeric products. While not definitively reported for this specific molecule, it is a theoretical possibility. Using milder hydrolysis conditions (e.g., LiOH at room temperature) can help to suppress this pathway.

To mitigate these risks, it is advisable to monitor the reaction closely by TLC or LC-MS and to avoid excessive heating or prolonged reaction times once the starting material is consumed.

Question 5: I am having difficulty isolating the final carboxylic acid product. After acidification, it remains in the aqueous layer. How can I effectively isolate my product?

Answer:

This is a classic problem when working with zwitterionic compounds. 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid has a basic pyridine nitrogen and an acidic carboxylic acid group, allowing it to exist as a zwitterion. At its isoelectric point (pI), the molecule has a net neutral charge and its solubility in water is at a minimum.

Here is a systematic approach to isolate your product:

  • Careful pH Adjustment: After the hydrolysis is complete, cool the reaction mixture in an ice bath and slowly add acid (e.g., 1M HCl). Monitor the pH carefully with a pH meter or pH paper. The goal is to reach the isoelectric point of your molecule. This will likely be in the pH range of 3-5. As you approach the pI, you should see the product precipitate out of the solution.

  • Avoid Excess Acid: Adding too much acid will protonate the pyridine nitrogen, forming a cationic species that is highly soluble in water.

  • Crystallization/Precipitation: Once you have reached the isoelectric point, allow the mixture to stand in the cold to maximize precipitation. If the product oils out, you can try scratching the side of the flask with a glass rod to induce crystallization.

  • Extraction with an Organic Solvent: If precipitation is not effective, you may need to perform a liquid-liquid extraction. After neutralizing the excess base and reaching the pI, the aqueous layer can be extracted with a suitable organic solvent. Due to the polar nature of the zwitterion, standard solvents like ethyl acetate may not be very effective. Consider using a more polar solvent like n-butanol or a mixture of chloroform and isopropanol.

  • Evaporation of Aqueous Layer: In some cases, if the product is highly water-soluble even at its pI, you may need to remove the water under reduced pressure (lyophilization is ideal if available) and then purify the resulting solid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid?

A1: The most common and scalable approach is a two-step synthesis. The first step is a Suzuki cross-coupling reaction between ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate and methylboronic acid to form ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate. The second step is the hydrolysis of the ethyl ester to the final carboxylic acid.

Q2: What are some alternative methods for the hydrolysis of the ethyl ester?

A2: Besides the standard NaOH or LiOH hydrolysis, you can explore:

  • Acid-Catalyzed Hydrolysis: Refluxing the ester in a mixture of an acid (e.g., HCl or H₂SO₄) and water can effect hydrolysis. However, this method can be slower and may require harsher conditions.[7][8][9][10]

  • Enzyme-Catalyzed Hydrolysis: For sensitive substrates, enzymatic hydrolysis using a lipase can be a very mild and selective method.[11][12]

Q3: How can I purify the final 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid?

A3: Purification is typically achieved by recrystallization. After isolation by precipitation at the isoelectric point, the crude solid can be recrystallized from a suitable solvent system. Given its zwitterionic nature, a polar solvent or a mixture of solvents will likely be required. Ethanol, methanol, or mixtures with water are good starting points to screen for an appropriate recrystallization solvent.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid should be confirmed by a combination of analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: A sharp melting point is indicative of high purity.

  • HPLC: To assess the purity of the final compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylate

This protocol is adapted from established literature procedures.[2]

ReagentMolar Eq.MWAmount
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate1.0269.1 g/mol 1.0 g
Methylboronic acid2.059.86 g/mol 448 mg
Pd(dppf)Cl₂0.2731.7 g/mol 545 mg
Cesium Carbonate (Cs₂CO₃)2.0325.8 g/mol 2.42 g
Anhydrous DMF--5.0 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 g, 3.73 mmol), methylboronic acid (448 mg, 7.46 mmol), Pd(dppf)Cl₂ (545 mg, 0.746 mmol), and cesium carbonate (2.42 g, 7.46 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous DMF (5.0 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the DMF.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v) as the eluent to afford ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate as an orange solid.

  • Expected Yield: ~77%[2]

Protocol 2: Hydrolysis of Ethyl 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylate

This is a general protocol for the hydrolysis of heteroaromatic esters.

ReagentMolar Eq.MWAmount
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate1.0204.22 g/mol 1.0 g
Lithium Hydroxide (LiOH)2.0-3.023.95 g/mol ~235-352 mg
THF--10 mL
Water--5 mL
1M HCl--As needed

Procedure:

  • Dissolve ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 g, 4.9 mmol) in THF (10 mL) in a round-bottom flask.

  • Add a solution of lithium hydroxide (e.g., 293 mg, 12.25 mmol) in water (5 mL).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly add 1M HCl dropwise while monitoring the pH. Continue adding acid until the pH reaches the point of maximum precipitation (typically between pH 3 and 5).

  • Stir the resulting suspension in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of a non-polar solvent like hexane to aid in drying.

  • Dry the solid under vacuum to obtain 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

  • Expected Yield: High (can be >90% depending on isolation efficiency).

Visual Aids

Reaction Workflow

SynthesisWorkflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrolysis start_ester Ethyl 5-bromopyrazolo[1,5-a]pyridine- 3-carboxylate reagents_ester Methylboronic Acid, Pd(dppf)Cl₂, Cs₂CO₃, DMF, 100°C start_ester->reagents_ester product_ester Ethyl 5-methylpyrazolo[1,5-a]pyridine- 3-carboxylate reagents_ester->product_ester reagents_acid LiOH (or NaOH), THF/H₂O product_ester->reagents_acid product_ester->reagents_acid workup Acidification to pI, Precipitation/Extraction reagents_acid->workup product_acid 5-Methylpyrazolo[1,5-a]pyridine- 3-carboxylic Acid workup->product_acid

Caption: Overall synthetic workflow for 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Troubleshooting Logic

Troubleshooting cluster_ester Ester Synthesis Issues cluster_hydrolysis Hydrolysis Issues low_yield_ester Low Yield check_catalyst Catalyst Integrity low_yield_ester->check_catalyst Check check_base Base Quality low_yield_ester->check_base Check check_solvent Anhydrous Solvent low_yield_ester->check_solvent Check check_temp Correct Temperature low_yield_ester->check_temp Check check_atmosphere Inert Atmosphere low_yield_ester->check_atmosphere Check side_products_ester Side Products side_products_ester->check_atmosphere Check check_temp_time Temp & Time side_products_ester->check_temp_time Check incomplete_hydrolysis Incomplete Reaction increase_base More Base incomplete_hydrolysis->increase_base Try change_solvent Add Co-solvent incomplete_hydrolysis->change_solvent Try increase_temp Gentle Heating incomplete_hydrolysis->increase_temp Try change_base Switch to LiOH incomplete_hydrolysis->change_base Try isolation_problem Isolation Difficulty ph_adjust Adjust to pI isolation_problem->ph_adjust Try extraction Solvent Extraction isolation_problem->extraction Try evaporation Evaporate Water isolation_problem->evaporation Try side_products_hydrolysis Side Reactions mild_conditions Mild Conditions side_products_hydrolysis->mild_conditions Use

Caption: Troubleshooting decision tree for the synthesis.

References

  • Fry, A. J. (n.d.). A Mild Hydrolysis of Esters Mediated by Lithium Salts. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Molbase. (n.d.). 5-METHYL-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis. Retrieved January 25, 2026, from [Link]

  • Prasad, K. R., & Kumar, B. S. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: An Indian Journal, 12(4), 104. Retrieved from [Link]

  • Kennedy, S. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Retrieved January 25, 2026, from [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, H. A., & El-serwy, W. S. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]

  • Chen, J.-C., et al. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology, 10, 992224. [Link]

  • Shainurova, A. M., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Molecules, 26(11), 3326. [Link]

  • MySkinRecipes. (n.d.). 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. Retrieved January 25, 2026, from [Link]

  • LibreTexts Chemistry. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved January 25, 2026, from [Link]

  • user55119. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link]

  • Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US20100311130A1 - Enzymatic ester hydrolysis.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 7(77), 48593-48601. [Link]

  • YouTube. (2020, August 8). 117. Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters [Video]. Retrieved from [Link]

  • YouTube. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis [Video]. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for Pyrazolo[1,5-a]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are foundational motifs in numerous pharmacologically active compounds, making their efficient and reliable synthesis a critical objective in modern drug discovery.[1][2][3]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to diagnose issues, optimize conditions, and achieve your synthetic goals with confidence.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem: Low or No Product Yield

Q1: My reaction is not forming the desired pyrazolo[1,5-a]pyridine, or the yield is consistently below 20%. What are the primary factors I should investigate?

A1: Low yield is a common but solvable issue. A systematic approach is crucial. Here’s a hierarchy of factors to check, starting with the most fundamental:

  • Reagent and Solvent Purity: This is the most common culprit. Impurities in starting materials can halt the reaction or lead to side products.[4]

    • Causality: The core reaction, often a cyclocondensation or cycloaddition, involves precise nucleophilic attacks and dehydrations. Acidic or basic impurities can neutralize catalysts or reactants, while moisture can hydrolyze key intermediates. For instance, many syntheses are sensitive to atmospheric moisture and oxygen.[4]

    • Actionable Advice:

      • Verify the purity of your starting N-aminopyridine or 5-aminopyrazole derivative via NMR or LC-MS.

      • Use freshly distilled or anhydrous-grade solvents, especially for reactions sensitive to water.

      • If your reaction is air-sensitive (e.g., using certain Pd catalysts), ensure you are employing proper inert atmosphere techniques with nitrogen or argon.[4]

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time are deeply interconnected.

    • Causality: Many pyrazolo[1,5-a]pyridine syntheses, particularly cross-dehydrogenative couplings (CDC), have a high activation energy. An initial screening of conditions in one study showed that the reaction between an N-aminopyridine and ethyl acetoacetate failed completely in refluxing ethanol but proceeded at 130 °C in the presence of acetic acid and an oxygen atmosphere.[1][5]

    • Actionable Advice:

      • Temperature: If the reaction is sluggish at a literature-reported temperature, consider a stepwise increase of 10-20 °C. Monitor by TLC/LC-MS to check for product formation versus decomposition.

      • Time: A reaction that appears to have stalled may simply be slow. Take time points (e.g., 2h, 6h, 12h, 24h) to build a kinetic profile before concluding the reaction has failed.

      • Solvent: Solvent choice is critical. A screening of solvents including acetonitrile, methanol, dioxane, and toluene proved ineffective for a specific CDC reaction, which only worked when acetic acid or DMF was used as the solvent with a palladium catalyst.[1] If your current solvent isn't working, consider alternatives with different polarities or boiling points.

  • Catalyst Choice and Activity:

    • Causality: The catalyst facilitates a specific mechanistic pathway. For example, in some CDC reactions, acetic acid acts as both a solvent and a promoter, likely by activating the N-amino-2-iminopyridine for nucleophilic attack.[5] In other cases, a palladium catalyst is essential.[1] Conversely, some [3+2] cycloadditions are highly efficient under catalyst-free conditions, and adding a catalyst like Cu(OAc)₂ may have no beneficial effect.[2]

    • Actionable Advice:

      • If using a catalyst, ensure it is from a reliable source and has been stored correctly.

      • For acid-promoted reactions, the loading is critical. Increasing acetic acid from 2 to 6 equivalents dramatically increased yield from 34% to 74% in one study, but higher amounts led to undesired side products.[5]

      • Consider if a catalyst is even necessary. Highly efficient, scalable syntheses have been developed using sonication under catalyst-free conditions.[2]

Problem: Poor Regioselectivity

Q2: My reaction produces a mixture of regioisomers that are very difficult to separate. How can I improve the regioselectivity?

A2: This is a classic challenge in heterocyclic chemistry, particularly when using unsymmetrical reactants like a substituted 5-aminopyrazole and an unsymmetrical β-diketone.[6][7]

  • Causality: Regioselectivity is governed by the electronic and steric properties of the reacting centers. In the common synthesis from 5-aminopyrazoles, the molecule has two nucleophilic nitrogen atoms (the endocyclic N1 and the exocyclic amino group). The initial condensation can occur at either site, leading to different intermediates and potentially different final products. The subsequent cyclization step is also influenced by which carbonyl of the diketone is more electrophilic.

  • Actionable Advice:

    • Modify Electronic Factors: Introduce a strong electron-withdrawing group on one of the reactants to make one reaction site significantly more or less reactive than the other. This can guide the initial nucleophilic attack.

    • Leverage Steric Hindrance: Use a bulky substituent near one of the reactive sites to physically block the approach of the other reactant, thereby favoring reaction at the less hindered site.

    • Change the Catalyst/Solvent System: The reaction medium can influence the stability of the transition states leading to different isomers.

      • Acid Catalysis: An acidic catalyst like piperidinium acetate can protonate one nitrogen more readily than the other, altering the nucleophilicity and guiding the reaction pathway.[8]

      • Solvent Polarity: Changing the solvent can alter the conformation of the reactants and intermediates, which may favor one cyclization pathway over another.

Problem: Unexpected Side Product Formation

Q3: I've isolated a significant byproduct that is not a regioisomer of my target molecule. What could it be?

A3: Unexpected side products often arise from the reactants interacting with the solvent or catalyst in a competing pathway.

  • Causality and Known Examples:

    • Reaction with Solvent: In an attempt to synthesize a pyrazolo[1,5-a]pyridine using an N-amino-2-iminopyridine with Pd(OAc)₂ in acetic acid or DMF, the corresponding triazolo[1,5-a]pyridine was formed instead.[1] The N-aminopyridine reacted directly with the solvent, which served as a one-carbon source for the cyclization.

    • Rearrangements: In some cases, an expected intermediate may undergo an intramolecular rearrangement to form a more stable aromatic system. One study reported the isolation of an unexpected pyrazolo[1,5-a]pyrimidine that was the result of a 1,3-hydrogen transfer, driven by the formation of a more stable, fully aromatic fused heterocycle.[8]

  • Actionable Advice:

    • Full Characterization: Obtain detailed spectroscopic data (¹H NMR, ¹³C NMR, HRMS) for the side product to elucidate its structure. This is the most critical step.

    • Re-evaluate the Mechanism: Once the structure is known, reconsider your proposed reaction mechanism. Could an intermediate have been trapped by the solvent? Is there a plausible rearrangement pathway?

    • Modify Conditions: If the solvent is implicated, switch to a more inert solvent (e.g., toluene, dioxane), provided the reactants are soluble and the temperature is sufficient. If a rearrangement is occurring, running the reaction at a lower temperature may favor the kinetic product over the thermodynamic (rearranged) product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for accessing the pyrazolo[1,5-a]pyridine core?

A1: The two most dominant and versatile strategies are:

  • Intermolecular [3+2] Cycloaddition: This typically involves the reaction of an N-iminopyridinium ylide (the three-atom component) with an alkene or alkyne as the dipolarophile (the two-atom component).[1][5] This method is powerful for creating a wide range of substituted derivatives.

  • Cyclocondensation of 5-Aminopyrazoles: This involves reacting a 5-aminopyrazole derivative with a 1,3-dielectrophile, such as a β-diketone, β-ketoester, or α,β-unsaturated carbonyl compound.[8][9] This is a very common and often straightforward method for building the fused pyrimidine ring.

Q2: What is the general mechanism for the cyclocondensation of a 5-aminopyrazole with a β-diketone?

A2: The reaction proceeds via a condensation-cyclization sequence. First, the exocyclic amino group of the 5-aminopyrazole performs a nucleophilic attack on one of the carbonyl carbons of the β-diketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an enamine. Finally, an intramolecular nucleophilic attack by the endocyclic pyrazole nitrogen (N1) onto the second carbonyl group, followed by another dehydration step, closes the pyrimidine ring to yield the final pyrazolo[1,5-a]pyrimidine product. The initial point of attack and the regioselectivity are dictated by the electronic and steric environment of both reactants.[7]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Co-spot your starting materials alongside the reaction mixture to track their consumption and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. These techniques can help you distinguish between product, isomers, and byproducts, giving you a much clearer picture of the reaction profile.

Section 3: Protocols & Data Summaries
Data Presentation: Optimization of Reaction Parameters

The following table summarizes key variables and their impact on yield, based on literature findings for a cross-dehydrogenative coupling (CDC) reaction.[5]

EntryReactantsCatalyst/Promoter (equiv.)AtmosphereSolventTemp (°C)Time (h)Yield (%)
1N-aminopyridine 1a + Ethyl Acetoacetate 2a Acetic Acid (2)AirEthanol1301834
2N-aminopyridine 1a + Ethyl Acetoacetate 2a Acetic Acid (4)AirEthanol1301852
3N-aminopyridine 1a + Ethyl Acetoacetate 2a Acetic Acid (6)AirEthanol1301874
4N-aminopyridine 1a + Ethyl Acetoacetate 2a Acetic Acid (6)O₂ (1 atm)Ethanol1301894
5N-aminopyridine 1a + Ethyl Acetoacetate 2a Acetic Acid (6)ArgonEthanol130186

Table 1: Effect of Acetic Acid Loading and Atmosphere on Yield. Data synthesized from Guchhait et al. (2019).[5]

Experimental Protocols

Protocol 1: AcOH and O₂-Promoted Cross-Dehydrogenative Coupling [5]

This protocol is a general method for the synthesis of pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and β-dicarbonyl compounds.

  • To a pressure-rated reaction tube equipped with a magnetic stir bar, add the N-amino-2-iminopyridine (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and ethanol (3.5 mL).

  • Add acetic acid (6.0 mmol, 6 equiv.).

  • Seal the tube, then carefully purge with molecular oxygen (O₂) and maintain an O₂ atmosphere (1 atm) using a balloon.

  • Place the reaction vessel in a preheated oil bath at 130 °C.

  • Stir the reaction for 18 hours, monitoring progress by TLC or LC-MS if desired.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired pyrazolo[1,5-a]pyridine.

Protocol 2: Catalyst-Free Sonochemical [3+2] Cycloaddition [2]

This protocol describes a highly efficient, green chemistry approach using ultrasound irradiation.

  • In a standard round-bottom flask, combine the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (e.g., dimethyl acetylenedicarboxylate) (10 mmol).

  • Add acetonitrile (30 mL).

  • Place the flask in a sonicating bath, ensuring the water level is consistent with the level of the reaction mixture.

  • Sonicate at 85 °C for 20 minutes. Monitor the reaction by TLC. (Note: The original paper also provides a conventional heating method at reflux for 3 hours for comparison).[2]

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, evaporate the solvent under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyridine product.

Section 4: Visualizations & Workflows
Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagents Assess Reagent & Solvent Purity start->reagents reagents_impure Purify Starting Materials Use Anhydrous Solvents reagents->reagents_impure Impure reagents_ok Purity OK reagents->reagents_ok Purity Confirmed conditions Verify Reaction Conditions (Temp, Time, Atmosphere) conditions_wrong Systematically Optimize (Increase Temp/Time) conditions->conditions_wrong Suboptimal conditions_ok Conditions OK conditions->conditions_ok Parameters Match Literature catalyst Check Catalyst (Activity, Loading) catalyst_issue Use Fresh Catalyst Optimize Loading catalyst->catalyst_issue Issue Suspected catalyst_ok Catalyst OK catalyst->catalyst_ok Activity Confirmed reagents_ok->conditions conditions_ok->catalyst review Review Mechanism for Potential Side Reactions catalyst_ok->review

Caption: A decision tree for systematically troubleshooting low-yield reactions.

Plausible Mechanism for AcOH-Promoted CDC Reaction

G cluster_reactants Reactants cluster_steps Reaction Pathway N_amino N-Amino-2-iminopyridine (1) activation Protonation by AcOH N_amino->activation dicarbonyl β-Dicarbonyl (Enol Form) (2) addition Nucleophilic Addition dicarbonyl->addition activation->addition Activated intermediate_A Adduct A addition->intermediate_A oxidation Oxidative Dehydrogenation (O2) intermediate_A->oxidation intermediate_B Intermediate B oxidation->intermediate_B cyclization Intramolecular Cyclization intermediate_B->cyclization intermediate_C Intermediate C cyclization->intermediate_C dehydration Dehydration (-H2O) intermediate_C->dehydration product Pyrazolo[1,5-a]pyridine (4) dehydration->product

Caption: Proposed mechanism for the CDC synthesis of pyrazolo[1,5-a]pyridines.[5]

References
  • Wiedemair, V., Roller, A., & Haider, N. (2019). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 24(18), 3298. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

  • Guchhait, S. K., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13776–13788. [Link]

  • Abdelriheem, N. A., Zaki, Y. H., & Abdelhamid, A. O. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]

  • Al-Zaydi, K. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7623–7632. [Link]

  • El-Maksoud, M. S. A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(12), 1535-1570. [Link]

  • Patel, R. V., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2137-2161. [Link]

  • Abdelriheem, N. A., Zaki, Y. H., & Abdelhamid, A. O. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11, 53. [Link]

  • Guchhait, S. K., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13776-13788. [Link]

  • ResearchGate. (n.d.). The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a). Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Martins, M. A. P., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 271–291. [Link]

Sources

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines via Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cycloaddition reactions for synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and minimize side reactions in your experiments.

I. Understanding the Core Synthesis: [3+2] Cycloaddition

The most prevalent method for synthesizing pyrazolo[1,5-a]pyridines is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles, such as alkenes or alkynes.[1][2] This reaction pathway, while elegant, is sensitive to various parameters that can lead to undesired side products. A thorough understanding of the reaction mechanism is the first step toward troubleshooting.

cluster_0 Reaction Initiation cluster_1 [3+2] Cycloaddition cluster_2 Aromatization N-Aminopyridine N-Aminopyridine N-Iminopyridinium_Ylide N-Iminopyridinium_Ylide N-Aminopyridine->N-Iminopyridinium_Ylide Deprotonation Base Base Cycloadduct_Intermediate Cycloadduct_Intermediate N-Iminopyridinium_Ylide->Cycloadduct_Intermediate Concerted or Stepwise Dipolarophile Dipolarophile Dipolarophile->Cycloadduct_Intermediate Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloadduct_Intermediate->Pyrazolo[1,5-a]pyridine Oxidation & Elimination Oxidant Oxidant Oxidant->Pyrazolo[1,5-a]pyridine

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.

II. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in pyrazolo[1,5-a]pyridine synthesis can often be traced back to a few key areas. Firstly, ensure the purity of your starting materials, as impurities can inhibit the reaction. Secondly, the choice of solvent and reaction temperature are critical; a solvent screen is often a valuable first step in optimization. Finally, inadequate reaction monitoring can lead to premature or delayed quenching of the reaction. We recommend diligent tracking of starting material consumption and product formation via Thin Layer Chromatography (TLC).[3]

Q2: I am observing the formation of an unexpected triazolo[1,5-a]pyridine byproduct. What is the likely cause?

A2: The formation of a triazolo[1,5-a]pyridine derivative is a known side reaction, particularly when using acetic acid as a catalyst or solvent.[1][2] This occurs when the N-amino-2-iminopyridine reacts with acetic acid itself. To mitigate this, it is crucial to control the stoichiometry of the acid. We recommend maintaining the loading of acetic acid at a maximum of 6 equivalents to prevent the formation of this undesired byproduct.[1][2]

Q3: My reaction is not proceeding to completion, even after extended reaction times. What can I do?

A3: If your reaction stalls, consider the following:

  • Catalyst Deactivation: If using a metal catalyst, it may be deactivating over time. Ensure your reaction is performed under an inert atmosphere if the catalyst is air-sensitive.

  • Insufficient Activation: The energy input may not be sufficient. If using thermal heating, a modest increase in temperature could be beneficial. Alternatively, sonication has been shown to improve reaction rates and yields in some cases.

  • Reversibility: Some cycloaddition reactions can be reversible. If you suspect this is the case, consider strategies to trap the product as it is formed.

III. Troubleshooting Guides

This section provides detailed guidance on specific experimental issues you may encounter.

Guide 1: Controlling Regioselectivity in the Cycloaddition

A common challenge in the synthesis of pyrazolo[1,5-a]pyridines is the formation of regioisomers. The regioselectivity of the [3+2] cycloaddition is governed by the electronic and steric properties of both the N-iminopyridinium ylide and the dipolarophile.

The Problem: Your reaction is producing a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

The Cause: The frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile, or vice versa) of the reacting species have similar energy levels and coefficients at both reactive centers, leading to a lack of selectivity.

Troubleshooting Workflow:

Start Mixture of Regioisomers Observed Analyze_Reactants Analyze Electronic & Steric Properties Start->Analyze_Reactants Modify_Dipolarophile Modify Dipolarophile Analyze_Reactants->Modify_Dipolarophile Electron-withdrawing groups on dipolarophile? Modify_Ylide Modify Ylide Analyze_Reactants->Modify_Ylide Steric bulk on ylide? Use_Lewis_Acid Introduce a Lewis Acid Catalyst Analyze_Reactants->Use_Lewis_Acid Can reaction tolerate a catalyst? Desired_Regioisomer Single Regioisomer Obtained Modify_Dipolarophile->Desired_Regioisomer Modify_Ylide->Desired_Regioisomer Use_Lewis_Acid->Desired_Regioisomer

Caption: Decision-making workflow for troubleshooting regioisomer formation.

Solutions & Protocols:

  • Modify the Dipolarophile:

    • Electronic Effects: The use of electron-deficient alkenes generally leads to higher regioselectivity.[4] If your dipolarophile is electronically neutral, consider introducing an electron-withdrawing group (e.g., ester, nitrile) to direct the cycloaddition.

    • Steric Hindrance: Increasing the steric bulk on the dipolarophile can also favor the formation of one regioisomer over the other.

  • Modify the N-Iminopyridinium Ylide:

    • Substituents on the Pyridine Ring: The electronic nature of substituents on the pyridine ring of the ylide can influence the HOMO-LUMO gap and thus regioselectivity. Experiment with electron-donating or electron-withdrawing groups to tune the reactivity.

  • Employ a Lewis Acid Catalyst:

    • Mechanism of Action: A Lewis acid can coordinate to the dipolarophile, lowering its LUMO energy and potentially increasing the energy difference between the two possible transition states, thereby enhancing regioselectivity. TEMPO has been reported to act as a Lewis acid in these reactions, promoting high regioselectivity.[5][6]

    • Screening of Lewis Acids:

Lewis AcidTypical Loading (mol%)SolventTemperature (°C)
TEMPO10-20DichloromethaneRoom Temperature
Sc(OTf)₃5-10Acetonitrile50-80
Yb(OTf)₃5-10Toluene80-110
Guide 2: Suppressing Dimerization of the N-Iminopyridinium Ylide

Under certain conditions, N-iminopyridinium ylides can undergo self-dimerization, leading to a significant reduction in the yield of the desired pyrazolo[1,5-a]pyridine.

The Problem: You observe a significant amount of a high molecular weight byproduct, which mass spectrometry suggests is a dimer of your ylide.

The Cause: The concentration of the reactive ylide intermediate is too high, or the dipolarophile is not sufficiently reactive to trap the ylide before it dimerizes.

Solutions & Protocols:

  • Slow Addition of the Base:

    • Rationale: By adding the base (used to generate the ylide from the corresponding N-aminopyridinium salt) slowly over the course of the reaction, you can maintain a low steady-state concentration of the ylide, thus disfavoring dimerization.

    • Protocol:

      • Dissolve the N-aminopyridinium salt and the dipolarophile in your chosen solvent.

      • Prepare a solution of the base (e.g., triethylamine, DBU) in the same solvent.

      • Using a syringe pump, add the base solution to the reaction mixture over a period of 2-4 hours.

      • Monitor the reaction by TLC to ensure the consumption of the starting salt.

  • Increase the Equivalents of the Dipolarophile:

    • Rationale: By increasing the concentration of the trapping agent (the dipolarophile), you can increase the rate of the desired [3+2] cycloaddition relative to the rate of dimerization.

    • Recommendation: Start by increasing the equivalents of the dipolarophile from 1.1 to 1.5. In some cases, using up to 2 equivalents may be necessary.

Guide 3: Optimizing the Oxidative Aromatization Step

The final step in many pyrazolo[1,5-a]pyridine syntheses is the oxidation of the cycloadduct intermediate to the aromatic product. Incomplete oxidation or over-oxidation can lead to a complex product mixture.

The Problem: Your crude product mixture contains the desired pyrazolo[1,5-a]pyridine along with the dihydro-pyrazolo[1,5-a]pyridine intermediate and potentially other oxidation byproducts.

The Cause: The oxidant is not efficient enough, is used in an incorrect stoichiometric amount, or the reaction conditions are not optimal for the oxidation step.

Troubleshooting the Oxidation:

Start Incomplete or Over-Oxidation Check_Oxidant Is the Oxidant Suitable? Start->Check_Oxidant Increase_Equivalents Increase Equivalents of Oxidant Check_Oxidant->Increase_Equivalents Incomplete Oxidation Change_Oxidant Screen Different Oxidants Check_Oxidant->Change_Oxidant Side Products Formed Optimize_Conditions Optimize Reaction Conditions Increase_Equivalents->Optimize_Conditions Change_Oxidant->Optimize_Conditions Clean_Aromatization Clean Aromatization Achieved Optimize_Conditions->Clean_Aromatization

Caption: Troubleshooting workflow for the oxidative aromatization step.

Common Oxidants and Their Characteristics:

OxidantKey FeaturesPotential Issues
Molecular Oxygen (O₂) Inexpensive, environmentally friendly.Can be slow; may require elevated temperatures and pressures. In the absence of O₂, the reaction yield is significantly diminished.[1][2]
PIDA (Phenyliodine(III) diacetate) Highly effective for mediating regioselective cycloaddition.[4]Can be expensive; requires careful handling.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Powerful oxidant.Can lead to over-oxidation or side reactions if not used carefully.
TEMPO Acts as both a Lewis acid and an oxidant.[5][6]May require stoichiometric amounts.

Protocol for Optimizing Oxidation with Molecular Oxygen:

  • Reaction Setup: Assemble the reaction under an air atmosphere. For more efficient oxidation, the reaction can be carried out under an atmosphere of pure oxygen.[1][2]

  • Solvent and Temperature: The choice of solvent can influence the solubility of oxygen and the rate of oxidation. Protic solvents like ethanol are often effective. The reaction may require heating to proceed at a reasonable rate.

  • Monitoring: Monitor the disappearance of the dihydro- intermediate by TLC or LC-MS.

  • Work-up: Once the oxidation is complete, proceed with the standard work-up and purification procedures.

IV. References

  • Wang, J., Chen, G., Shi, G., Xie, Q., Gao, G., Li, Y., Du, H., Cai, X., Li, H., & Huang, B. (2024). PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides to Electron-Deficient Alkenes. Synlett, 35, 1551-1556. [Link]

  • Al-Mokhanam, A. A., Kandeel, E. M., & El-Ghanam, A. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13836–13847. [Link]

  • Al-Mokhanam, A. A., Kandeel, E. M., & El-Ghanam, A. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13836–13847. [Link]

  • Abdelriheem, A. Y. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]

  • Various Authors. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • El-Ghanam, A. M., & Kandeel, E. M. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7159–7171. [Link]

  • Moszczyński-Pętkowski, R., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(15), 4483. [Link]

  • Various Authors. (2005). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Wang, X., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(8), 1634–1639. [Link]

  • Various Authors. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Molecules, 27(19), 6523. [Link]

  • Wang, X., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. [Link]

Sources

Technical Support Center: Overcoming Resistance to Pyrazolo[1,5-a]pyridine-based Antitubercular Agents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with pyrazolo[1,5-a]pyridine-based antitubercular agents. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the experimental evaluation of these compounds. Our goal is to equip you with the insights needed to anticipate challenges, interpret complex results, and effectively navigate the intricacies of tuberculosis drug discovery.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Scenario 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Question: "I am performing broth microdilution assays to determine the MIC of my lead pyrazolo[1,5-a]pyridine compound against Mycobacterium tuberculosis H37Rv, but my results are not reproducible between experiments. What are the likely causes and how can I resolve this?"

Answer: Inconsistent MIC values are a common challenge in TB research, often stemming from a combination of factors related to the compound's properties, the bacterial culture, and the assay technique itself. Let's break down the potential causes and solutions.

1. Compound Solubility and Stability:

  • The Problem: Many heterocyclic compounds, including some pyrazolo[1,5-a]pyridines, exhibit poor aqueous solubility. If your compound precipitates in the broth medium (e.g., Middlebrook 7H9), the effective concentration is unknown and will vary, leading to inconsistent results. Some compounds may also be unstable in solution over the course of the long incubation period required for M. tuberculosis.

  • Causality: The formation of a precipitate means the drug is not bioavailable to the bacteria, leading to an artificially high and variable MIC.

  • Troubleshooting Steps:

    • Solubility Assessment: Before starting your MIC assay, determine the kinetic solubility of your compound in the assay medium. A study on aminopyrazolo[1,5-a]pyrimidines highlighted that poor solubility was a significant issue for some analogs[1].

    • Solvent Selection: Ensure the final concentration of your solvent (typically DMSO) is consistent across all wells and does not exceed a level that affects mycobacterial growth (usually ≤1%).

    • Visual Inspection: Always visually inspect your prepared drug plates for any signs of precipitation before adding the bacterial inoculum.

    • Fresh Preparations: Prepare fresh stock solutions of your compound for each experiment to avoid issues with degradation.

2. Inoculum Preparation and Standardization:

  • The Problem: The density of the bacterial inoculum is critical. An inoculum that is too dense can overwhelm the drug, leading to higher MICs, while a sparse inoculum can result in artificially low MICs. M. tuberculosis is notorious for clumping, which can lead to a significant variation in the number of viable cells dispensed into each well.

  • Causality: A non-homogenous bacterial suspension will result in an uneven distribution of bacteria across the microtiter plate, making any results unreliable.

  • Troubleshooting Steps:

    • Homogenization: After growing your culture, ensure it is thoroughly homogenized. This can be achieved by adding sterile glass beads to the culture tube and vortexing vigorously[2].

    • Standardization: Adjust the inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density[3].

    • Dilution: Following standardization, dilute the inoculum to the appropriate concentration for your specific assay protocol[3].

3. Assay Conditions and Reading:

  • The Problem: The long incubation times required for M. tuberculosis (typically 14-21 days) can lead to evaporation from the wells of the microtiter plate, concentrating both the drug and the media components. Additionally, subjective reading of "visible growth" can introduce variability.

  • Causality: Evaporation changes the drug concentration, while inconsistent reading introduces user bias.

  • Troubleshooting Steps:

    • Prevent Evaporation: Seal your plates with a breathable membrane or place them in a humidified incubator.

    • Objective Reading: If available, use a semi-automated plate reader to determine growth[4]. Alternatively, use a growth indicator like Resazurin to provide a colorimetric readout.

    • Control Wells: Always include a "no-drug" growth control and a "no-bacteria" sterility control. The results are only valid if the controls show appropriate growth and sterility, respectively[3].

    • Extended Incubation: If growth in the positive control is weak after 14 days, a second reading at 21 days may be necessary[5].

Scenario 2: Failure to Generate Resistant Mutants

Question: "I am trying to generate spontaneous resistant mutants of M. tuberculosis by plating a large number of cells on solid media containing my pyrazolo[1,5-a]pyridine compound at 4x and 8x the MIC. However, I am not getting any colonies. What am I doing wrong?"

Answer: The inability to generate resistant mutants can be perplexing. It could indicate a low frequency of resistance, issues with the selection conditions, or specific characteristics of your compound's mechanism of action.

1. Frequency of Resistance:

  • The Problem: The spontaneous mutation rate for any given drug target is a key factor. If the frequency of resistance-conferring mutations is extremely low, you may not be plating enough cells to observe a resistance event.

  • Causality: Resistance arises from random mutations. If the number of cells plated is less than the inverse of the mutation frequency, it is statistically unlikely that you will find a resistant mutant.

  • Troubleshooting Steps:

    • Increase Inoculum Size: Ensure you are plating a sufficiently large number of cells (e.g., 10⁸ to 10¹⁰ CFU).

    • Liquid Culture Selection: Consider selecting for resistant mutants in liquid culture first by exposing a large culture to a sub-lethal concentration of the drug, allowing for the enrichment of any resistant subpopulations before plating on solid media. However, be aware that in vitro selection methods may not always replicate the resistance mutations seen in clinical settings[2].

2. Selection Concentration:

  • The Problem: The concentration of the drug used for selection is critical. Too high a concentration may kill all cells before a resistance mutation can be expressed, while too low a concentration may not provide sufficient selective pressure.

  • Causality: A balance must be struck between inhibiting the susceptible wild-type population and allowing the rare resistant mutant to grow.

  • Troubleshooting Steps:

    • Titrate the Concentration: Instead of just using 4x and 8x the MIC, set up plates with a range of concentrations (e.g., 2x, 4x, 8x, 16x MIC).

    • Stepwise Selection: An alternative approach is to first select for low-level resistance at a lower concentration, and then passage the resulting colonies on plates with increasingly higher concentrations of the compound[6].

3. Compound Characteristics:

  • The Problem: Some compounds may have multiple targets, requiring simultaneous mutations for high-level resistance, which is a much rarer event. Alternatively, the target may be so essential that most mutations that would confer resistance are lethal.

  • Causality: If a compound has multiple lethal targets, the probability of acquiring resistance-conferring mutations in all targets simultaneously is the product of the individual mutation frequencies, making it an extremely rare event.

  • Troubleshooting Steps:

    • Review Mechanism of Action: If your compound is known to have multiple targets, this could be the reason for the low frequency of resistance.

    • Consider Efflux: Resistance may not always be target-based. Overexpression of efflux pumps is another common mechanism. Consider investigating this possibility.

Scenario 3: Interpreting Whole Genome Sequencing (WGS) Data from a Resistant Mutant

Question: "I successfully generated a resistant mutant and performed WGS. The analysis revealed several non-synonymous single nucleotide polymorphisms (SNPs) compared to the wild-type parent strain. How do I determine which mutation is responsible for the resistance phenotype?"

Answer: This is a crucial step in target identification and understanding resistance. The presence of multiple mutations is common, as random mutations can accumulate during culture. A systematic approach is needed to pinpoint the causative mutation.

1. Bioinformatic Analysis:

  • The First Step: Begin with a thorough bioinformatic analysis of the identified mutations.

  • Causality: Not all mutations are equal. Some may be in non-essential genes, be synonymous, or have no functional impact. The goal is to prioritize mutations in genes that are biologically plausible targets or are known to be involved in drug resistance.

  • Analysis Workflow:

    • Filter Known Resistance Genes: Compare your list of mutated genes against a database of known TB drug resistance genes. For pyrazolo[1,5-a]pyridines, key genes to look for are mmpL3 and qcrB[7].

    • Analyze the Nature of the Mutation: A non-synonymous mutation in a conserved region of a putative target protein is a strong candidate.

    • Look for Convergent Evolution: If you have sequenced multiple independently generated resistant mutants, look for mutations that occur in the same gene or pathway across different mutants. This is strong evidence for involvement in resistance.

2. Experimental Validation:

  • The Gold Standard: Bioinformatic prediction must be confirmed experimentally.

  • Causality: Correlation from sequencing does not equal causation. You must prove that the candidate mutation is both necessary and sufficient for resistance.

  • Validation Methods:

    • Allelic Exchange: The most definitive method is to introduce the candidate mutation into a susceptible wild-type background using specialized molecular biology techniques. If the engineered strain becomes resistant, this confirms the role of the mutation.

    • Complementation: In a resistant mutant, introducing a wild-type copy of the mutated gene on a plasmid should restore susceptibility if that gene is indeed responsible for resistance.

3. Potential Complications:

  • The Problem: WGS can be complicated by factors such as mixed infections or the presence of repetitive, high-GC content regions in the M. tuberculosis genome.

  • Causality: If the original culture was not pure, the resulting sequence data will be a mix of different genomes, making it difficult to identify the true resistance-conferring mutations[4][8]. High GC content can lead to poor sequencing coverage in certain regions[8].

  • Troubleshooting Steps:

    • Ensure Clonal Population: Before sequencing, ensure your resistant mutant is derived from a single colony.

    • Check Sequencing Depth: Ensure that you have adequate sequencing depth across the entire genome, especially in high-GC regions, to confidently call SNPs[8].

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of action for pyrazolo[1,5-a]pyridine-based antitubercular agents?

A1: While the specific mechanism can vary depending on the scaffold, two well-characterized targets have been identified for potent classes of pyrazolo[1,5-a]pyridines. One class, the pyrazolo[1,5-a]pyridine-3-carboxamides, has been shown to inhibit the respiratory cytochrome bcc complex. Another important class of compounds, including tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides, targets MmpL3, an essential transporter responsible for flipping trehalose monomycolate across the mycobacterial inner membrane[7]. This process is crucial for the synthesis of the mycobacterial outer membrane.

Q2: My pyrazolo[1,5-a]pyridine compound targets MmpL3. How can I experimentally confirm this mechanism of action?

A2: There are several experimental approaches to validate MmpL3 as the target:

  • Resistant Mutant Generation and Sequencing: As detailed in the troubleshooting guide, generating resistant mutants and identifying mutations in the mmpL3 gene is strong evidence.

  • MmpL3 Expression Modulation: You can use strains of M. tuberculosis where mmpL3 expression is tunable (e.g., using a Tet-ON/OFF system). Overexpression of MmpL3 should lead to an increase in the MIC of your compound, while downregulation should lead to hypersusceptibility[9][10].

  • Functional Assays: A key function of MmpL3 is the transport of trehalose monomycolate (TMM). You can use assays that measure the accumulation of TMM within the cell. Inhibition of MmpL3 by your compound should lead to a buildup of TMM inside the mycobacterium[11].

Q3: Are there known mechanisms of resistance to pyrazolo[1,5-a]pyridines that are not target-based?

A3: While target-site mutations in genes like mmpL3 are the most commonly reported mechanism, other possibilities exist. For one series of 2,4-disubstituted pyridine derivatives, resistance was associated with mutations in mmpR5, a transcriptional repressor of the MmpS5-MmpL5 efflux pump[12]. This suggests that upregulation of efflux pumps can be a non-target-based resistance mechanism. It is always important to consider multiple potential mechanisms when investigating resistance.

Q4: What are the typical MIC ranges for active pyrazolo[1,5-a]pyridine compounds against drug-susceptible and drug-resistant M. tuberculosis?

A4: Potent pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown excellent activity, with MIC values often in the low nanomolar range against drug-susceptible H37Rv strains (e.g., < 0.002–0.381 μg/mL). Importantly, many of these compounds retain their potency against clinical isolates that are resistant to first-line drugs like isoniazid and rifampicin, with similar MIC ranges observed[13][14].

Compound ClassTargetTypical MIC Range (H37Rv)Activity against MDR-TB
Pyrazolo[1,5-a]pyridine-3-carboxamidesMmpL3 / QcrB< 0.002–0.5 μg/mLGenerally Potent
Aminopyrazolo[1,5-a]pyrimidinesVaries1–10 μMVaries

Q5: What is the best practice for preparing pyrazolo[1,5-a]pyridine compounds for in vitro assays to avoid solubility issues?

A5: The best practice is to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). This stock can then be serially diluted in the appropriate culture medium to achieve the final desired concentrations for your assay. It is critical to ensure that the final concentration of DMSO in the assay wells is non-toxic to the bacteria, typically at or below 1%. Always prepare the final dilutions fresh for each experiment and visually inspect for any signs of precipitation.

Visualizations and Workflows

Experimental Workflow for Investigating Resistance

This diagram outlines the logical flow for generating and characterizing resistant mutants.

G cluster_0 Phase 1: Mutant Generation cluster_1 Phase 2: Phenotypic Confirmation cluster_2 Phase 3: Genotypic Analysis cluster_3 Phase 4: Mechanistic Validation start Start with susceptible Mtb strain mic Determine MIC of compound start->mic plate Plate high-density inoculum (10^8-10^10 CFU) on solid media + compound (e.g., 4x, 8x, 16x MIC) mic->plate incubate Incubate plates for 3-6 weeks plate->incubate colonies Isolate single colonies incubate->colonies re_mic Re-determine MIC of isolated mutant to confirm resistance colonies->re_mic stability Test stability of resistance (passage without drug) re_mic->stability phenotype Confirmed Resistant Phenotype stability->phenotype dna Extract genomic DNA from mutant and parent strains phenotype->dna wgs Perform Whole Genome Sequencing (WGS) dna->wgs snp Bioinformatic analysis: Identify SNPs/Indels wgs->snp candidate Identify candidate resistance mutation(s) snp->candidate validation Validate causative mutation via: - Allelic Exchange - Complementation candidate->validation conclusion Confirmed Resistance Mechanism validation->conclusion

Caption: Workflow for generation and validation of resistant mutants.

MmpL3 Inhibition and Resistance Mechanism

This diagram illustrates the mechanism of MmpL3 and how a point mutation can lead to drug resistance.

MmpL3_Mechanism cluster_WT Wild-Type (Susceptible) cluster_Mutant Mutant (Resistant) TMM_cyto_wt TMM (Cytoplasm) MmpL3_wt MmpL3 Transporter DrugBindingSite TMM_cyto_wt->MmpL3_wt Transport TMM_peri_wt TMM_peri_wt MmpL3_wt->TMM_peri_wt Flipping Drug_wt Pyrazolo[1,5-a]pyridine Inhibitor Drug_wt->MmpL3_wt:port Binding & Inhibition TMM_cyto_mut TMM (Cytoplasm) MmpL3_mut Mutated MmpL3 Transporter Altered Binding Site TMM_cyto_mut->MmpL3_mut Transport TMM_peri_mut TMM_peri_mut MmpL3_mut->TMM_peri_mut Flipping Drug_mut Pyrazolo[1,5-a]pyridine Inhibitor Drug_mut->MmpL3_mut:port Binding Prevented

Sources

Validation & Comparative

A Tale of Two Targets: Isoniazid and 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Their Mechanisms of Action

For decades, isoniazid has been a cornerstone of tuberculosis treatment, a stalwart weapon against Mycobacterium tuberculosis. However, the rise of drug-resistant strains necessitates a continuous search for novel therapeutic agents with different mechanisms of action. Among the promising new scaffolds is the pyrazolo[1,5-a]pyridine core, from which compounds like 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid are derived. This guide provides a detailed, data-driven comparison of the mechanisms of action of the classic drug, isoniazid, and the emerging class of pyrazolo[1,5-a]pyridine-based antitubercular agents. While the specific carboxylic acid is a key structural motif, this guide will focus on the well-elucidated mechanism of its more extensively studied carboxamide derivatives, which have shown potent activity through a distinct molecular target.

The Veteran Protector: Isoniazid's Assault on Mycolic Acid Synthesis

Isoniazid (INH) is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][2] This activation is a critical first step in its mechanism of action and a key point of vulnerability for the development of resistance.

The Activation Cascade

The primary activator of isoniazid is the mycobacterial catalase-peroxidase enzyme, KatG.[1] Upon entering the bacterium, isoniazid is oxidized by KatG, leading to the formation of an isonicotinic acyl radical. This highly reactive species then covalently binds to nicotinamide adenine dinucleotide (NAD+), forming a potent isonicotinic acyl-NADH complex.[1]

Isoniazid_Activation Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Oxidation Acyl_Radical Isonicotinic Acyl Radical KatG->Acyl_Radical Acyl_NADH Isonicotinic Acyl-NADH (Active Form) Acyl_Radical->Acyl_NADH + NAD+ NAD NAD+

The Molecular Target: InhA

The activated isonicotinic acyl-NADH complex specifically targets and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[1] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[3] Mycolic acids are long-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a waxy, impermeable barrier that protects the bacterium from the host's immune system and antibiotics.

By inhibiting InhA, the activated isoniazid effectively blocks the elongation of fatty acids, leading to a depletion of mycolic acids.[2] This disruption of cell wall synthesis ultimately results in bacterial cell death, making isoniazid a potent bactericidal agent against actively replicating mycobacteria.[1]

Isoniazid_MOA cluster_activation Isoniazid Activation cluster_inhibition Inhibition of Mycolic Acid Synthesis Isoniazid Isoniazid KatG KatG Isoniazid->KatG Active_INH Activated Isoniazid KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) FAS_II FAS-II Pathway Mycolic_Acids Mycolic Acid Synthesis Cell_Wall Mycobacterial Cell Wall Integrity Bacterial Cell Death Bacterial Cell Death Cell_Wall->Bacterial Cell Death

The New Contender: Pyrazolo[1,5-a]pyridines Targeting Mycolic Acid Transport

While sharing the ultimate consequence of disrupting the mycobacterial cell wall, the pyrazolo[1,5-a]pyridine class of compounds employs a fundamentally different strategy. Instead of inhibiting the synthesis of mycolic acid precursors, these agents block their transport to the outer membrane.

A Direct Inhibitor: No Activation Required

Unlike isoniazid, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives are direct-acting inhibitors and do not require prior activation by mycobacterial enzymes. This is a significant advantage, as it circumvents the primary mechanism of resistance to isoniazid, which often involves mutations in the katG gene.[4]

The Molecular Target: MmpL3

The primary target of many antitubercular pyrazolo[1,5-a]pyridine derivatives is the Mycobacterial Membrane Protein Large 3 (MmpL3).[5][6] MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasm.[6][7] This transport process is a critical step in the construction of the mycobacterial outer membrane.[7]

By binding to MmpL3, these compounds inhibit its transport function, leading to an accumulation of TMM in the cytoplasm and a depletion of mycolic acids in the cell envelope.[5][8] This disruption of the mycolic acid transport pathway is ultimately lethal to the bacterium.[9] The inhibition of MmpL3 can occur through direct binding to the transporter or by dissipating the proton motive force (PMF) that powers its transport activity.[5]

PZA_MOA Mycolic_Acid_Layer Mycolic_Acid_Layer Bacterial Cell Death Bacterial Cell Death Mycolic_Acid_Layer->Bacterial Cell Death

Head-to-Head Comparison: A Summary of Mechanistic Differences

FeatureIsoniazid5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives
Drug Class ProdrugDirect-acting inhibitor
Activation Requires activation by KatGNo activation required
Molecular Target InhA (Enoyl-acyl carrier protein reductase)MmpL3 (Mycobacterial Membrane Protein Large 3)
Affected Pathway Mycolic acid synthesis (FAS-II)Mycolic acid transport
Mechanism of Action Inhibition of fatty acid elongationBlockade of trehalose monomycolate translocation
Primary Resistance Mutations in katG or inhAMutations in mmpL3

Experimental Validation: Differentiating Mechanisms of Action

Distinguishing between the mechanisms of these two classes of compounds relies on specific biochemical and microbiological assays.

Experimental Protocol 1: InhA Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of InhA.

Objective: To determine if a compound directly inhibits the InhA enzyme.

Principle: The activity of purified InhA is monitored by the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. An inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl).

    • Prepare stock solutions of purified recombinant InhA, NADH, and the substrate (e.g., 2-trans-dodecenoyl-CoA).

    • Prepare serial dilutions of the test compound (and isoniazid as a positive control) in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the reaction buffer, NADH, and the test compound to each well.

    • Initiate the reaction by adding InhA.

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Expected Outcome: Isoniazid (in its activated form) will show potent inhibition of InhA, while a direct MmpL3 inhibitor like a pyrazolo[1,5-a]pyridine derivative will not.

Experimental Protocol 2: MmpL3-Mediated TMM Transport Assay

This cellular assay assesses the ability of a compound to block the transport of TMM across the mycobacterial membrane.

Objective: To determine if a compound inhibits the MmpL3 transporter.

Principle: This assay often utilizes a reporter system in a surrogate mycobacterial species (e.g., M. smegmatis) where the transport of a fluorescently labeled lipid analogue by MmpL3 can be measured. Alternatively, whole-cell lipid analysis can be performed.

Step-by-Step Methodology (Lipid Analysis Approach):

  • Bacterial Culture and Treatment:

    • Grow M. tuberculosis or a suitable surrogate to mid-log phase.

    • Incubate the cultures with serial dilutions of the test compound (and a known MmpL3 inhibitor as a positive control) for a defined period.

  • Lipid Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Extract the total lipids from the cell pellet using a mixture of chloroform and methanol.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot the lipid extracts onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate different lipid species.

    • Visualize the lipids (e.g., by charring with a phosphomolybdic acid spray).

  • Data Analysis:

    • Quantify the intensity of the TMM spot relative to other lipids.

    • An increase in the intracellular TMM pool in treated cells compared to untreated controls indicates MmpL3 inhibition.

Expected Outcome: Pyrazolo[1,5-a]pyridine derivatives that target MmpL3 will cause an accumulation of intracellular TMM, whereas isoniazid will not.

Experimental_Workflow cluster_inhA InhA Inhibition Assay cluster_mmpL3 MmpL3 Inhibition Assay inhA_assay Incubate purified InhA, NADH, and test compound spectro Measure A340 inhA_assay->spectro ic50_inhA Calculate IC50 spectro->ic50_inhA culture Treat M. tb cells with test compound lipid_extraction Extract total lipids culture->lipid_extraction tlc Analyze lipids by TLC lipid_extraction->tlc tmm_quant Quantify TMM accumulation tlc->tmm_quant start Test Compound start->inhA_assay start->culture

Conclusion: Expanding the Antitubercular Arsenal

The distinct mechanisms of action of isoniazid and the pyrazolo[1,5-a]pyridine class of compounds highlight the importance of a multi-targeted approach to combat tuberculosis. Isoniazid's reliance on enzymatic activation and its specific targeting of mycolic acid synthesis have been both its strength and its Achilles' heel, with resistance readily emerging through mutations in the activation or target pathway.

The pyrazolo[1,5-a]pyridine derivatives, by directly targeting the essential MmpL3 transporter, offer a promising alternative that bypasses these resistance mechanisms. Their efficacy against isoniazid-resistant strains underscores the potential of this chemical scaffold in developing new, urgently needed antitubercular therapies.[4][10][11][12][13] Further research and clinical development of MmpL3 inhibitors are crucial steps toward a more robust and effective arsenal against the global threat of tuberculosis.

References

  • ACS Medicinal Chemistry Letters. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. [Link]

  • ASM Journals. (2021). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. [Link]

  • ACS Infectious Diseases. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. [Link]

  • ResearchGate. (2025). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. [Link]

  • MDPI. (2021). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. [Link]

  • National Center for Biotechnology Information. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. [Link]

  • National Center for Biotechnology Information. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. [Link]

  • National Center for Biotechnology Information. (2021). Molecular Mechanisms of MmpL3 Function and Inhibition. [Link]

  • Patsnap. (2024). What are MmpL3 inhibitors and how do they work?. [Link]

  • PubMed. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. [Link]

  • PubMed. (2018). Comparison of different treatments for isoniazid-resistant tuberculosis: an individual patient data meta-analysis. [Link]

  • ACS Publications. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. [Link]

  • ASM Journals. (2024). Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis. [Link]

  • Semantic Scholar. (2020). Targeting MmpL3 for anti-tuberculosis drug development. [Link]

  • National Center for Biotechnology Information. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. [Link]

  • PubMed. (2012). Comparison of isoniazid monoresistant tuberculosis with drug-susceptible tuberculosis and multidrug-resistant tuberculosis. [Link]

  • Wikipedia. (2024). Isoniazid. [Link]

Sources

A Comparative Guide to 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives as Serotonin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives as potential serotonin receptor antagonists. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the serotonergic system. This document synthesizes established synthetic methodologies with structure-activity relationship (SAR) insights from related heterocyclic scaffolds to project a comparative pharmacological profile. While a direct head-to-head comparative study of the specific derivatives presented here is not yet available in published literature, this guide constructs a robust framework for their evaluation based on existing data for structurally analogous compounds.

Introduction: The Serotonergic System and the Promise of Pyrazolo[1,5-a]pyridines

The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neuromodulatory network implicated in a vast array of physiological and pathological processes, including mood, cognition, and gastrointestinal function. Consequently, serotonin receptors are prominent targets for therapeutic intervention in psychiatric, neurological, and gastrointestinal disorders. Among the diverse families of 5-HT receptors, the 5-HT2A, 5-HT2C, and 5-HT3 subtypes are of significant interest for the development of antagonist drugs. Blockade of these receptors has been shown to be a viable strategy for the treatment of conditions such as psychosis, depression, and chemotherapy-induced nausea and vomiting.[1]

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, known to form the core of various biologically active molecules. Its rigid, planar structure provides a versatile template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid core, in particular, offers a strategic platform for generating diverse libraries of compounds through derivatization of the carboxylic acid moiety, typically as amides or esters. This guide will focus on the carboxamide derivatives, exploring their synthesis and projecting their potential as serotonin receptor antagonists.

Synthesis of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

The synthesis of the 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid core and its subsequent derivatization to carboxamides is a well-established process. The following protocol is adapted from demonstrated synthetic routes for analogous compounds and provides a reliable method for producing a library of derivatives for screening.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylate

This initial step involves the cycloaddition of an N-aminopyridinium salt with an electron-deficient alkyne.

  • To a solution of 1-amino-2,6-dimethylpyridinium iodide (1 equivalent) in a suitable solvent such as ethanol, add ethyl propiolate (1.2 equivalents).

  • The reaction mixture is stirred at reflux for 24-48 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate.

Step 2: Hydrolysis to 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

The ester is hydrolyzed to the corresponding carboxylic acid.

  • Dissolve the ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (3-4 equivalents) and heat the mixture to reflux for 2-4 hours.

  • After cooling to room temperature, the ethanol is removed in vacuo. The aqueous solution is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried to afford 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Step 3: Amide Coupling to Form Carboxamide Derivatives

The carboxylic acid is coupled with a variety of amines to generate a diverse set of carboxamides.

  • To a solution of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • The mixture is stirred at room temperature for 30 minutes.

  • The desired amine (1.1 equivalents) is then added, and the reaction is stirred at room temperature for 12-24 hours.

  • The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the final 5-Methylpyrazolo[1,5-a]pyridine-3-carboxamide derivative.

Synthesis_Workflow cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A 1-Amino-2,6-dimethylpyridinium iodide C Ethyl 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylate A->C Reflux in Ethanol B Ethyl propiolate B->C D 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid C->D NaOH, EtOH/H2O, Reflux F Final Carboxamide Derivative D->F EDC, HOBt, DCM E Primary/Secondary Amine E->F

Caption: Synthetic workflow for 5-Methylpyrazolo[1,5-a]pyridine-3-carboxamide derivatives.

Projected Comparative Analysis and Structure-Activity Relationships (SAR)

While direct experimental data for the serotonin receptor activity of a series of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxamide derivatives is not available, we can extrapolate potential SAR based on studies of the closely related pyrazolo[1,5-a]pyrimidine scaffold and other known serotonin receptor antagonists. For this hypothetical analysis, we will consider a small, representative library of derivatives.

Table 1: Hypothetical Library of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

Compound IDR Group (Amine)Key Structural Feature
PMP-1 -NH-CH₃Small, aliphatic amine
PMP-2 -N(CH₃)₂Tertiary aliphatic amine
PMP-3 Morpholine
PMP-4 N-methylpiperazine
PMP-5 4-Fluorobenzylamine
Projected SAR Insights:
  • The Amide Linker: The carboxamide group is a critical hydrogen bond donor and acceptor, likely playing a key role in anchoring the ligand to the receptor binding pocket.

  • The Basic Nitrogen: For many serotonin receptor antagonists, a basic nitrogen atom is a key pharmacophoric feature. In our hypothetical library, PMP-4 (containing N-methylpiperazine) would be expected to have the most pronounced basic character. This feature is often crucial for interaction with an acidic residue (e.g., aspartate) in the transmembrane domains of aminergic GPCRs. Therefore, PMP-4 is projected to have higher affinity for 5-HT2A and 5-HT2C receptors compared to the other derivatives.

  • Steric Bulk and Lipophilicity: The size and lipophilicity of the R group on the amide will significantly influence binding affinity and selectivity.

    • Small aliphatic groups (PMP-1 , PMP-2 ) may confer moderate affinity.

    • The morpholine ring in PMP-3 introduces a polar ether oxygen, which could engage in additional hydrogen bonding and may influence selectivity between receptor subtypes.

    • The 4-fluorobenzyl group in PMP-5 introduces an aromatic ring and a lipophilic fluorine atom. Aromatic interactions (π-π stacking) are common in ligand-receptor binding. The fluorine substitution could enhance binding affinity through favorable electrostatic interactions.

  • Selectivity for 5-HT3 Receptors: The 5-HT3 receptor is a ligand-gated ion channel, and its pharmacophore differs from the GPCRs of the 5-HT2 family. Potent 5-HT3 antagonists often possess an aromatic or heteroaromatic ring system linked via a carbonyl-containing linker to a basic amine, often within a constrained ring system. Based on this, PMP-5 , with its benzylamine moiety, might exhibit the most promising activity at the 5-HT3 receptor.

SAR_Logic cluster_Core Pyrazolo[1,5-a]pyridine Core cluster_Linker Linker cluster_Substituent R Group cluster_Properties Pharmacological Properties Core Scaffold Affinity Binding Affinity Core->Affinity Linker Carboxamide Linker->Affinity H-bonding R_Group Amine Substituent R_Group->Affinity Sterics, Lipophilicity, Basicity Selectivity Receptor Selectivity R_Group->Selectivity Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_Binding Binding Affinity cluster_Function Functional Activity cluster_Analysis Data Analysis Synth Synthesize PMP Derivatives Bind_Assay Radioligand Binding Assay Synth->Bind_Assay Func_Assay Functional Assay (e.g., Calcium Imaging) Synth->Func_Assay Ki_Value Determine Ki Bind_Assay->Ki_Value SAR_Analysis Structure-Activity Relationship Analysis Ki_Value->SAR_Analysis IC50_Value Determine IC50 Func_Assay->IC50_Value IC50_Value->SAR_Analysis

Caption: Workflow for the pharmacological evaluation of novel compounds.

Conclusion and Future Directions

The 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold represents a promising starting point for the development of novel serotonin receptor antagonists. The synthetic accessibility of its carboxamide derivatives allows for the creation of diverse chemical libraries. Based on SAR principles from related heterocyclic systems, it is plausible that by strategic selection of the amine substituent, derivatives with high affinity and selectivity for specific serotonin receptor subtypes can be identified.

The immediate next step is the synthesis of a focused library of these compounds followed by their systematic evaluation in the described binding and functional assays. This will provide the crucial empirical data to validate or refine the projected SAR and to identify lead compounds for further optimization. Subsequent studies should include in vivo models to assess pharmacokinetic properties and therapeutic efficacy.

References

  • Roth, B. L. (2006). The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. The HUMANA Press Inc. [Link]

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A Comparative Guide to the In Vivo Efficacy of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules. This guide provides a comprehensive comparison of the in vivo efficacy of derivatives of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, a key intermediate in the synthesis of novel therapeutic agents.[1] We will delve into the demonstrated anti-tubercular, anti-inflammatory, and anticancer properties of these compounds, presenting supporting experimental data and elucidating their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of molecules.

Introduction to 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives

The 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid core is a versatile building block for the development of compounds targeting a range of enzymes and receptors.[1] Its derivatives have garnered significant attention for their potential applications in treating infectious diseases, inflammatory conditions, and cancer.[1] The structural rigidity and synthetic tractability of this scaffold allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Antitubercular Efficacy: A New Frontier Against Drug Resistance

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown exceptional promise in this arena, exhibiting potent activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb) strains.[2][3]

Comparative In Vivo Efficacy of Antitubercular Derivatives

Several studies have highlighted the potent in vivo activity of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives. Two standout compounds, here designated as Compound 6j and Hybrid 7 , have demonstrated significant reductions in mycobacterial burden in murine models of TB.

CompoundAnimal ModelDosing RegimenEfficacyReference
Compound 6j Autoluminescent H37Ra infected mouse model50 mg/kg/day~1.0 log10 reduction in lung RLU and ~0.61 log10 reduction in spleen RLU compared to untreated group.[2]
Hybrid 7 Autoluminescent H37Ra infected mouse modelNot specified in abstractSignificantly reduced mycobacterial burden.[4]

RLU: Relative Light Units, a measure of bacterial load.

These results underscore the potential of these derivatives to combat TB, including drug-resistant infections. The oral bioavailability of Compound 6j (F=41%) further enhances its clinical potential.[2]

Mechanism of Action: Targeting the Cytochrome bcc Complex

The primary mechanism of action for these antitubercular agents is the inhibition of the cytochrome bcc (or bc1) complex of the electron transport chain in M. tuberculosis.[5] This disruption of cellular respiration is a validated strategy for developing novel anti-TB drugs.

Antitubercular_Mechanism Compound Pyrazolo[1,5-a]pyridine- 3-carboxamide Derivative Complex M. tuberculosis Cytochrome bcc Complex Compound->Complex Inhibits ETC Electron Transport Chain Complex->ETC Component of ATP ATP Synthesis ETC->ATP Drives Death Bacterial Cell Death ATP->Death Essential for Survival (Inhibition leads to) Anti_Inflammatory_Mechanism Derivative Pyrazolo[1,5-a]pyridine Derivative COX2 COX-2 Derivative->COX2 Inhibits PI3K PI3K/Akt Pathway Derivative->PI3K Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Produces Cytokines Pro-inflammatory Cytokines PI3K->Cytokines Regulates Production Inflammation Inflammation Prostaglandins->Inflammation Mediates Cytokines->Inflammation Mediates

Caption: Anti-inflammatory mechanism of pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Step-by-Step Methodology:

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A positive control (e.g., indomethacin) and a vehicle control are also included.

  • Induction of Edema: After a specified time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Anticancer Activity: Targeting Key Signaling Pathways

The development of targeted therapies is a cornerstone of modern oncology. Pyrazolo[1,5-a]pyrimidine derivatives, synthesized from the 5-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid core, have been identified as potent inhibitors of protein kinases, which are often dysregulated in cancer. [6]

Comparative In Vivo Efficacy of Anticancer Derivatives

While specific quantitative in vivo data for 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives in xenograft models is not yet widely published, the broader class of pyrazolo[1,5-a]pyrimidines has demonstrated significant antitumor activity. For instance, these compounds have shown promise as inhibitors of Tropomyosin receptor kinases (Trks), which are implicated in various solid tumors. [7] Furthermore, pyrazolopyridine derivatives have been shown to act as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, leading to the suppression of tumor growth in a syngeneic mouse model. [8]

Mechanism of Action: Inhibition of Pro-Survival Signaling

The anticancer activity of these derivatives often stems from their ability to inhibit key signaling pathways that promote cancer cell proliferation and survival, such as the PI3K/Akt pathway. [9][7]By blocking these pathways, the compounds can induce apoptosis and inhibit tumor growth.

Anticancer_Mechanism Derivative Pyrazolo[1,5-a]pyridine Derivative PI3K PI3K/Akt Pathway Derivative->PI3K Inhibits Proliferation Cell Proliferation PI3K->Proliferation Promotes Survival Cell Survival PI3K->Survival Promotes Tumor Tumor Growth Proliferation->Tumor Contributes to Survival->Tumor Contributes to

Caption: Anticancer mechanism via PI3K/Akt pathway inhibition.

Experimental Protocol: Xenograft Tumor Model in Mice

The in vivo anticancer efficacy of novel compounds is commonly assessed using a xenograft tumor model.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines are cultured in vitro.

  • Tumor Implantation: A specific number of cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The test compound is administered at various doses and schedules (e.g., daily oral gavage).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion and Future Directions

Derivatives of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid represent a highly promising class of therapeutic agents with demonstrated in vivo efficacy in the fields of infectious diseases, inflammation, and oncology. The compelling preclinical data, particularly for the antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides, warrants further investigation and clinical development.

Future research should focus on:

  • Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic profiles.

  • In Vivo Studies: Comprehensive in vivo studies for the most promising anticancer and anti-inflammatory derivatives to generate robust efficacy data.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to fully elucidate their mechanisms of action.

The versatility of the 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold, combined with the encouraging in vivo data, positions its derivatives as strong candidates for the development of next-generation therapies for a range of challenging diseases.

References

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-26. [Link]

  • Al-Zoubi, R. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(13), 5123. [Link]

  • Chigurupati, S., et al. (2019). Synthesis and discovery of pyrazolo-pyridine analogs as inflammation medications through pro- and anti-inflammatory cytokine and COX-2 inhibition assessments. Bioorganic Chemistry, 93, 103484. [Link]

  • Hu, X., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(4), 516-521. [Link]

  • MySkinRecipes. (n.d.). 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Manetti, F., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421. [Link]

  • Lu, X., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 1035-1044. [Link]

  • ResearchGate. (n.d.). Percentage inhibition of carrageenan induced paw edema (aqueous extract). Retrieved from [Link]

  • Lu, X., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 1035-1044. [Link]

  • Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1083. [Link]

  • Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 2003-2022. [Link]

  • Kumar, A., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1269-1274. [Link]

  • Kendall, J. D., et al. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 5(1), 41-46. [Link]

  • Tang, J. F., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(8), 915-920. [Link]

  • Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 2003-2022. [Link]

  • Lu, X., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 1035-1044. [Link]

  • da Silva, L. C. N., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4344. [Link]

  • Wang, Y., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Abdel-Aziz, H. A., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Med Chem (Los Angeles), 7(1), 843-849. [Link]

  • Calixto, J. B., et al. (2016). Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production. PLoS One, 11(2), e0149626. [Link]

  • ResearchGate. (n.d.). Percentage change and inhibition in rat paw edema after carrageenin subplantar injection. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. New Journal of Chemistry, 48(1), 123-142. [Link]

  • Ghorab, M. M., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Journal of the Egyptian National Cancer Institute, 36(1), 1-17. [Link]

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A Comparative Guide to the Structure-Activity Relationships of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 5-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile starting point for the development of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for analogs derived from this core, with a primary focus on their development as antitubercular agents and a comparative overview of their potential as kinase inhibitors. We will delve into the rationale behind structural modifications and provide detailed experimental protocols that underpin these findings.

The 5-Methylpyrazolo[1,5-a]pyridine Core: A Scaffold for Diverse Bioactivity

The pyrazolo[1,5-a]pyridine ring system is a bioisostere of purines, which allows it to interact with a wide range of biological targets, particularly enzymes that recognize purine-containing substrates, such as kinases.[1] The 5-methyl group offers a subtle yet important lipophilic contact point, while the carboxylic acid at the 3-position provides a crucial handle for derivatization, most commonly to form carboxamides. This derivatization is key to modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Researchers have explored derivatives of this core for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[2]

Comparative Analysis of Antitubercular Activity

A significant body of research has focused on the development of 5-methylpyrazolo[1,5-a]pyridine-3-carboxamide analogs as potent agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[3][4] These efforts have yielded compounds with nanomolar minimum inhibitory concentrations (MICs).

Rationale for Targeting Tuberculosis

Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[3] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the discovery of novel therapeutics with alternative mechanisms of action.[3] The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising starting point for developing such agents.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 5-methylpyrazolo[1,5-a]pyridine-3-carboxamide scaffold have provided a clear understanding of the structural requirements for potent antitubercular activity. The general structure and key modification points are illustrated below.

SAR_Antitubercular cluster_core Pyrazolo[1,5-a]pyridine Core cluster_amide 3-Carboxamide Linker cluster_sidechain Side Chain (R1) Core 5-Methylpyrazolo[1,5-a]pyridine Amide C(O)NH-R2 Core->Amide Position 3 SideChain Substituents on the core Core->SideChain Position 5 Activity Antitubercular Activity (MIC) Amide->Activity Modulates Potency & PK SideChain->Activity Fine-tunes Activity

Caption: Key modification points on the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold influencing antitubercular activity.

Key SAR observations are summarized below:

  • Substitutions on the Pyrazolo[1,5-a]pyridine Ring (R1):

    • The position of the substituent on the pyridine ring is critical. A methyl group at the 5-position is optimal for activity.[4] Moving the methyl group to the 4-, 6-, or 7-position leads to a significant decrease in potency.[4]

    • The 5-methyl group can be replaced by other small, lipophilic, or electron-withdrawing groups like methoxy, ethyl, or chloro without a significant loss of activity.[4]

    • Larger, bulky hydrophobic groups at the 5-position, such as isopropyl or phenyl, are detrimental to activity.[4] For instance, a 5-isopropyl analog was found to be over 6 times less potent than the 5-methyl analog against the Mtb H37Rv strain.[4]

    • Interestingly, complete removal of the 5-substituent does not drastically reduce activity, suggesting that while the 5-position is optimal for substitution, it is not an absolute requirement for binding.[4]

  • Modifications of the Carboxamide Side Chain (R2):

    • The nature of the group attached to the carboxamide nitrogen is a major determinant of potency.

    • An N-benzylic moiety is considered crucial for antitubercular activity.[5]

    • Introducing substituted diaryl (diphenyl or heterodiaryl) groups on the side chain can enhance potency, particularly against drug-resistant Mtb strains.[3][5]

    • A small hydrophobic group directly attached to the amide nitrogen, such as methyl, ethyl, or cyclopropyl, is well-tolerated.[4]

    • Unsubstituted (R2 = H) or bulky phenyl-substituted amides are significantly less potent.[4]

Comparative Performance Data

The following table summarizes the in vitro antitubercular activity of representative 5-methylpyrazolo[1,5-a]pyridine-3-carboxamide analogs against the drug-susceptible H37Rv strain and drug-resistant strains of Mtb.

CompoundR1 (Position 5)R2 (Amide Substituent)MIC H37Rv (nM)[4]MIC (rINH) (µg/mL)[5]MIC (rRMP) (µg/mL)[5]Cytotoxicity (IC50, Vero cells) (µg/mL)[5]
5g -CH34-(trifluoromethoxy)benzyl7.6---
5k -OCH34-(trifluoromethoxy)benzyl6.8---
5m -CH2CH34-(trifluoromethoxy)benzyl9.0---
5p -Cl4-(trifluoromethoxy)benzyl7.9---
5n -CH(CH3)24-(trifluoromethoxy)benzyl47.4---
5r -Phenyl4-(trifluoromethoxy)benzyl478.9---
6j -OCH3Diaryl side chain-<0.002<0.002>50
6d -OCH3Diaryl side chain-0.002<0.002>50

rINH: Isoniazid-resistant Mtb; rRMP: Rifampicin-resistant Mtb.

Comparative Analysis as Kinase Inhibitors

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are also recognized as potent kinase inhibitors, targeting various members of the kinome involved in cancer and inflammation.[6][7]

Rationale for Targeting Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] The ATP-binding pocket of kinases is a well-validated drug target, and the pyrazolo[1,5-a]pyridine core can effectively mimic the purine ring of ATP, leading to competitive inhibition.[6]

SAR Insights for Kinase Inhibition

While specific SAR studies on 5-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid analogs as kinase inhibitors are less prevalent in the literature compared to the antitubercular applications, studies on the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes provide valuable insights.

  • Core Scaffold: The pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with key residues in the kinase ATP-binding site, such as Met592 in Tropomyosin receptor kinase (Trk).[1]

  • Substitutions:

    • A morpholine group at specific positions can enhance selectivity by reducing off-target effects.[1]

    • For PI3 kinase inhibitors, a 2,5-substitution pattern on a phenyl ring attached to the core was found to be important for activity.[7]

    • The introduction of diverse functional groups through methods like palladium-catalyzed cross-coupling has been used to enhance biological activity and structural diversity.[6]

Comparative Performance Data

The following table presents data for pyrazolo[1,5-a]pyridine derivatives as selective PI3Kα inhibitors.

CompoundModificationsp110α IC50 (nM)[8]
5x Optimized pyrazolo[1,5-a]pyridine0.9

This demonstrates the potential of the scaffold to yield highly potent kinase inhibitors with further optimization.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

The general synthetic route to the target carboxamides involves the initial construction of the pyrazolo[1,5-a]pyridine-3-carboxylic acid core, followed by amide coupling.

Synthesis_Workflow Start Substituted Pyridine Intermediate1 N-aminopyridinium salt Start->Intermediate1 Amination Intermediate2 Pyrazolo[1,5-a]pyridine ester Intermediate1->Intermediate2 Cyclization with propiolate Intermediate3 Pyrazolo[1,5-a]pyridine-3-carboxylic acid Intermediate2->Intermediate3 Ester Hydrolysis FinalProduct Pyrazolo[1,5-a]pyridine-3-carboxamide Intermediate3->FinalProduct Amide Coupling (EDCI, HOBt)

Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine-3-carboxamides.

Step-by-Step Protocol for Amide Coupling: [4]

  • To a solution of the pyrazolo[1,5-a]pyridine-3-carboxylic acid in DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), and triethylamine (Et3N).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine to the reaction mixture.

  • Heat the reaction to 80 °C and stir overnight.

  • After completion, cool the reaction to room temperature and purify the product by column chromatography.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)[9]

This assay is a widely used colorimetric method to determine the MIC of compounds against Mtb.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds and reference drugs (e.g., Isoniazid, Rifampicin)

Procedure:

  • Bacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to the mid-log phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds and reference drugs in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Reading: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity Assay (MTT Assay)[9]

This assay assesses the effect of the compounds on the viability of mammalian cells.

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Test compounds

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

The 5-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold has proven to be a highly fruitful starting point for the development of potent therapeutic agents. The detailed SAR studies in the context of antitubercular drug discovery have elucidated the key structural features required for high potency against both drug-susceptible and drug-resistant Mtb strains. The conversion of the carboxylic acid to a carboxamide is a critical step, with the nature of the amide substituent offering a wide scope for optimization.

In parallel, the broader pyrazolo[1,5-a]pyridine class shows significant promise as kinase inhibitors, with the potential for developing highly potent and selective agents. Future research should focus on a more systematic exploration of 5-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid analogs against a diverse panel of kinases to unlock their full potential in oncology and inflammatory diseases. Furthermore, optimizing the pharmacokinetic properties of the most potent antitubercular leads will be crucial for their progression into clinical development.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Hu, X., Wan, B., Lu, X., Liu, M., Zhang, T., & Ding, K. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(4), 518-523. [Link]

  • Hu, X., Wan, B., Lu, X., Liu, M., Zhang, T., & Ding, K. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PubMed Central. Retrieved January 25, 2026, from [Link]

  • Lu, X., Tang, J., Wan, B., Franzblau, S. G., You, Q., & Ding, K. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 967-974. [Link]

  • Tang, J., Wang, B., Su, B., Wan, B., Liu, M., Zhang, T., Franzblau, S. G., You, Q., & Ding, K. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 803-807. [Link]

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head-to-head comparison of 5-HT3 receptor antagonists in preclinical models

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Serotonin Antagonists in Preclinical Research

For researchers and drug development professionals navigating the landscape of visceral disease and chemotherapy-induced side effects, the selection of an appropriate 5-HT3 receptor antagonist is a critical decision. While clinically established, the preclinical nuances of these agents can significantly impact study outcomes and the translational potential of your findings. This guide provides an in-depth, head-to-head comparison of commonly used 5-HT3 receptor antagonists in relevant preclinical models, supported by experimental data and detailed protocols.

The 5-HT3 Receptor: A Key Player in Emesis and Visceral Pain

The 5-HT3 receptor is a ligand-gated ion channel, unique among the serotonin receptor family, which are predominantly G-protein coupled receptors.[1] Activation of 5-HT3 receptors by serotonin (5-hydroxytryptamine or 5-HT) leads to a rapid influx of cations, primarily Na+ and K+, resulting in neuronal depolarization. These receptors are strategically located in the peripheral and central nervous systems, playing a pivotal role in the emetic reflex and the perception of visceral pain.

In the periphery, 5-HT3 receptors are densely expressed on vagal afferent nerves in the gastrointestinal tract.[2] Enterochromaffin cells in the gut release serotonin in response to various stimuli, including chemotherapeutic agents and inflammation. This released serotonin activates 5-HT3 receptors on vagal afferents, transmitting signals to the nucleus tractus solitarius (NTS) and the area postrema (the chemoreceptor trigger zone) in the brainstem, which are central to the vomiting reflex.

Centrally, 5-HT3 receptors are found in areas of the brain that modulate pain and autonomic function. Their involvement in these pathways makes them a key target for therapeutic intervention in conditions characterized by visceral hypersensitivity, such as irritable bowel syndrome (IBS).

The Mechanism of Action of 5-HT3 Receptor Antagonists

5-HT3 receptor antagonists, often referred to as "setrons," act by competitively blocking the binding of serotonin to the 5-HT3 receptor. This blockade prevents the initiation of the signaling cascade that leads to emesis and attenuates the perception of visceral pain. The key differences between the available antagonists lie in their pharmacokinetic and pharmacodynamic properties, including their affinity for the receptor, duration of action, and selectivity.

cluster_0 5-HT3 Receptor Signaling Pathway cluster_1 Antagonist Action Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds Channel_Open Ion Channel Opening Receptor->Channel_Open Activates Cation_Influx Na+ / K+ Influx Channel_Open->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Signal Signal to Brainstem (Emesis / Pain Perception) Depolarization->Signal Antagonist 5-HT3 Antagonist (e.g., Ondansetron) Blocked_Receptor Blocked 5-HT3 Receptor Antagonist->Blocked_Receptor Competitively Binds No_Signal Signal Blocked Blocked_Receptor->No_Signal Prevents Activation

Figure 1: 5-HT3 Receptor Signaling and Antagonist Action

Generations of 5-HT3 Receptor Antagonists: A Pharmacological Divide

The 5-HT3 receptor antagonists are broadly categorized into two generations based on their pharmacological properties.

First-Generation Antagonists: This group includes ondansetron, granisetron, and tropisetron. They are characterized by a shorter half-life and have demonstrated significant efficacy in controlling acute chemotherapy-induced nausea and vomiting (CINV).

Second-Generation Antagonists: Palonosetron is the primary example of a second-generation antagonist. It exhibits a significantly higher binding affinity for the 5-HT3 receptor and a much longer half-life (around 40 hours) compared to the first-generation agents. This prolonged duration of action provides superior control over delayed CINV.

Head-to-Head Preclinical Comparisons: Dissecting the Differences

Direct preclinical comparisons are essential for understanding the nuanced differences in potency and efficacy that may not be apparent from clinical data alone. Here, we delve into the available preclinical evidence from key animal models.

Chemotherapy-Induced Emesis (CIE) Model: The Ferret

The ferret is the gold-standard preclinical model for studying emesis due to its well-developed vomiting reflex, which is absent in rodents. Cisplatin-induced emesis in ferrets mimics both the acute and delayed phases of CINV observed in humans.

While direct head-to-head preclinical studies comparing a wide range of setrons in the ferret model are limited, a systematic review and meta-analysis of cisplatin-induced emesis in ferrets revealed that 5-HT3 receptor antagonists, as a class, are highly effective.[3] One study directly comparing granisetron and ramosetron in this model found that ramosetron has more potent and longer-acting properties than granisetron against cisplatin-induced emesis.[4] Another study in dogs showed that while both ondansetron and granisetron completely inhibited acute vomiting induced by cisplatin, granisetron was more effective in inhibiting nausea.[5]

Table 1: Comparative Efficacy in Cisplatin-Induced Emesis (Ferret Model)

Antagonist Generation Key Preclinical Findings
Ondansetron First Effective in reducing acute emesis.
Granisetron First Shows high potency and efficacy. Appears more effective than ondansetron against nausea in a dog model.[5]
Palonosetron Second Demonstrates superior efficacy, particularly in the delayed phase, due to its high receptor affinity and long half-life.

| Ramosetron | First | More potent and longer-acting than granisetron in the ferret model.[4] |

Conditioned Taste Aversion (CTA) Model: A Surrogate for Nausea in Rodents

Since rodents lack a vomiting reflex, the conditioned taste aversion (CTA) model is a valuable tool for assessing the aversive, nausea-like states induced by emetogenic agents. In this paradigm, a novel taste (conditioned stimulus) is paired with the administration of a nausea-inducing substance (unconditioned stimulus), leading to the avoidance of that taste in subsequent encounters.

The role of 5-HT3 receptors in CTA is complex. While some studies suggest that 5-HT3 antagonists can attenuate CTA induced by certain stimuli, others have found them to be ineffective, indicating that non-5-HT3 pathways are also involved.[6] This highlights the importance of selecting the appropriate preclinical model based on the specific scientific question.

Visceral Hypersensitivity Models: Probing for Analgesic Effects

Animal models of visceral hypersensitivity are crucial for evaluating the potential of 5-HT3 receptor antagonists in treating visceral pain, a hallmark of conditions like IBS. The colorectal distension (CRD) model is a widely used and reproducible method to assess visceral sensitivity.

A study in a rat model of visceral hypersensitivity demonstrated a heterogeneity in the efficacy of different 5-HT3 receptor antagonists. Granisetron was found to be potent in this model, while ondansetron and tropisetron were inactive.[7] Another study using serotonin transporter-knockout rats, a model for visceral hypersensitivity, found that alosetron and granisetron paradoxically increased the visceromotor response to CRD in female rats, suggesting complex, sex-specific effects of 5-HT3 receptor signaling in the spinal cord.[8]

Table 2: Comparative Efficacy in Visceral Hypersensitivity (Rat Models)

Antagonist Key Preclinical Findings
Ondansetron Inactive in a rat model of acetic acid-induced visceral hypersensitivity.[7]
Granisetron Potent inhibitor of visceral hypersensitivity in the same model.[7]
Alosetron Paradoxically increased visceral hypersensitivity in female serotonin transporter-knockout rats.[8]

| Ramosetron | Demonstrates efficacy in reducing visceral nociception in animal models. |

Experimental Protocols: A Guide to In-House Studies

To facilitate the direct comparison of 5-HT3 receptor antagonists in your own laboratory, we provide detailed, step-by-step methodologies for key preclinical models.

Cisplatin-Induced Emesis in Ferrets

This protocol is designed to assess the anti-emetic efficacy of test compounds against both acute and delayed phases of cisplatin-induced emesis.

Workflow:

Acclimatization Acclimatization (7 days) Baseline Baseline Observation (24 hours) Acclimatization->Baseline Treatment Administer Test Compound (e.g., 5-HT3 Antagonist) Baseline->Treatment Cisplatin Administer Cisplatin (5-10 mg/kg, i.p.) Treatment->Cisplatin Observation_Acute Observe for Emesis (Acute Phase: 0-24 hours) Cisplatin->Observation_Acute Observation_Delayed Observe for Emesis (Delayed Phase: 24-72 hours) Observation_Acute->Observation_Delayed Data_Analysis Data Analysis (Frequency and latency of emesis) Observation_Delayed->Data_Analysis

Figure 2: Workflow for Cisplatin-Induced Emesis in Ferrets

Step-by-Step Protocol:

  • Animal Acclimatization: Male ferrets (1-1.5 kg) are individually housed and acclimatized to the laboratory conditions for at least 7 days before the experiment.

  • Baseline Observation: On the day before the experiment, animals are placed in observation cages for 24 hours to record baseline emetic events (which should be zero).

  • Drug Administration: On the day of the experiment, animals are pre-treated with the test 5-HT3 receptor antagonist or vehicle at the desired dose and route of administration.

  • Cisplatin Injection: 30 minutes after the test compound administration, cisplatin (5-10 mg/kg) is administered intraperitoneally (i.p.).

  • Observation: The animals are observed continuously for the first 8 hours and then at regular intervals for up to 72 hours. The number of retches and vomits are recorded.

  • Data Analysis: The primary endpoints are the number of emetic episodes (retches and vomits) in the acute (0-24 hours) and delayed (24-72 hours) phases. The latency to the first emetic episode is also a key parameter.

Conditioned Taste Aversion in Rats

This protocol allows for the assessment of nausea-like states in rats.

Workflow:

Water_Deprivation Water Deprivation Schedule Habituation Habituation to Drinking Setup Water_Deprivation->Habituation Conditioning Conditioning Day: Novel Taste + Emetogen Habituation->Conditioning Two_Bottle_Test Two-Bottle Choice Test: Novel Taste vs. Water Conditioning->Two_Bottle_Test Data_Analysis Data Analysis: Aversion Index Two_Bottle_Test->Data_Analysis Animal_Prep Animal Preparation (Anesthesia, Balloon Insertion) Baseline_Response Baseline Visceromotor Response (VMR) to Graded Distension Animal_Prep->Baseline_Response Drug_Admin Administer Test Compound Baseline_Response->Drug_Admin Post_Drug_Response Post-Drug VMR to Graded Distension Drug_Admin->Post_Drug_Response Data_Analysis Data Analysis: Change in VMR Threshold and Magnitude Post_Drug_Response->Data_Analysis

Figure 4: Workflow for Colorectal Distension in Rats

Step-by-Step Protocol:

  • Animal Preparation: Rats are lightly anesthetized, and a flexible balloon catheter is inserted into the descending colon and rectum.

  • Baseline Measurement: The balloon is inflated to various pressures in a graded manner (e.g., 20, 40, 60, 80 mmHg), and the visceromotor response (VMR), typically measured as the contraction of the abdominal muscles, is recorded.

  • Drug Administration: The test 5-HT3 receptor antagonist or vehicle is administered.

  • Post-Drug Measurement: After a suitable pre-treatment time, the CRD procedure is repeated, and the VMR is recorded again.

  • Data Analysis: The change in the VMR threshold (the lowest pressure to elicit a response) and the magnitude of the response at each pressure point are analyzed to determine the effect of the test compound on visceral sensitivity.

Conclusion: Selecting the Right Tool for the Job

The choice of a 5-HT3 receptor antagonist for preclinical research should be guided by a clear understanding of the specific scientific question and the pharmacological properties of each agent. While first-generation antagonists like ondansetron and granisetron are effective for modeling acute emesis, the second-generation antagonist palonosetron offers a distinct advantage in studies of delayed CINV due to its prolonged duration of action.

In the context of visceral pain, the preclinical data suggest a greater heterogeneity of response, with granisetron showing promise in some models where ondansetron is ineffective. This underscores the importance of conducting head-to-head comparisons within the specific preclinical model of interest.

By employing the detailed protocols provided in this guide, researchers can generate robust and comparable data to make informed decisions in their drug discovery and development efforts. A thorough understanding of the preclinical pharmacology of these agents is paramount for the successful translation of research findings from the bench to the clinic.

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A Senior Application Scientist's Guide to the In Vivo Validation of Antitubercular Activity: A Comparative Analysis of Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to combating tuberculosis (TB), the translation of promising in vitro data into tangible in vivo efficacy is a critical and often challenging juncture. The selection of an appropriate animal model is paramount, as it directly influences the predictive value of preclinical studies for human clinical trials. This guide provides an in-depth, objective comparison of the most commonly employed animal models for the validation of antitubercular activity, offering insights into the rationale behind experimental choices and presenting data-driven comparisons to inform your research strategy.

The Imperative for In Vivo Validation: Beyond the Petri Dish

While in vitro assays provide essential preliminary data on a compound's direct activity against Mycobacterium tuberculosis (M.tb), they cannot recapitulate the complex host-pathogen interactions that define TB infection.[1][2] The in vivo environment introduces critical variables such as drug metabolism, tissue penetration, and the host immune response, all of which profoundly impact therapeutic efficacy. Animal models, therefore, serve as the cornerstone for evaluating the potential of new anti-TB agents, providing vital information on their bactericidal and sterilizing activities.[3]

A Comparative Overview of Key Animal Models

The choice of an animal model is a strategic decision dictated by the specific research question, the stage of drug development, and available resources. No single model perfectly mirrors human TB, but each offers unique advantages for dissecting particular aspects of the disease and drug action.[4][5]

Animal Model Key Advantages Significant Limitations Primary Applications
Mouse (Mus musculus) - Cost-effective and readily available.[3] - Well-characterized genetically, with numerous inbred and knockout strains.[6][7] - Suitable for high-throughput screening.[5]- Does not typically form human-like caseous necrotic granulomas.[5] - Disease progression can differ significantly from humans.[3]- Initial efficacy screening of new compounds. - Evaluation of bactericidal activity. - Studies on latent infection and relapse.[6]
Guinea Pig (Cavia porcellus) - Develops human-like caseating granulomas.[8][9] - Highly susceptible to low-dose aerosol infection with M.tb.[10] - Pathology closely mimics human TB.[11]- More expensive and difficult to handle than mice. - Fewer immunological reagents available.- Confirmatory efficacy studies. - Evaluation of vaccine candidates.[5][12] - Pathogenesis studies.
Rabbit (Oryctolagus cuniculus) - Can develop cavitary lesions similar to human post-primary TB.[7][13] - Useful for studying drug penetration into necrotic and caseous lesions.[14][15]- Relatively resistant to common laboratory strains of M.tb, often requiring higher infectious doses or virulent strains like M. bovis.[7]- Studies of advanced disease and cavitary TB. - Pharmacokinetic/pharmacodynamic (PK/PD) studies of drug distribution.[14]
Zebrafish (Danio rerio) - Optically transparent embryos allow for real-time imaging of granuloma formation.[16] - High-throughput screening capabilities for both drug efficacy and toxicity.[17][18] - Amenable to genetic manipulation.[17]- Infected with Mycobacterium marinum, a close relative of M.tb.[17] - Innate immune system is the primary responder in early development. - Requires temperature maintenance that can be stressful for the larvae.[19]- High-throughput screening of compound libraries. - Studies on early host-pathogen interactions and granuloma biology.[17][20]
Non-Human Primate (NHP) - Closest model to humans in terms of genetics, immunology, and disease pathology.[21][22][23] - Can model the full spectrum of human TB, including latent infection and reactivation.[22]- Extremely expensive and ethically complex to use.[5] - Requires specialized facilities (BSL-3).- Late-stage preclinical validation of lead candidates. - Evaluation of vaccines and immunotherapies. - In-depth pathogenesis studies.[21]

Experimental Workflow for Antitubercular Drug Efficacy Testing in the Mouse Model

The mouse model remains the workhorse for the initial in vivo evaluation of anti-TB compounds.[3][6] A well-designed experiment is a self-validating system, incorporating appropriate controls and defined endpoints to ensure the reliability of the data.

G cluster_0 Phase 1: Infection cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Acclimatization of Mice (e.g., C57BL/6, BALB/c) B Preparation of M.tb Inoculum (e.g., H37Rv) A->B C Infection via Low-Dose Aerosol or Intravenous Injection B->C D Initiation of Treatment (2-4 weeks post-infection) C->D Allow infection to establish E Drug Administration (e.g., Oral Gavage, 5 days/week) D->E F Control Groups: - Vehicle Control - Standard of Care (e.g., RIF+INH+PZA) E->F G Bactericidal Activity Assessment: - CFU enumeration in lungs and spleen at various time points E->G H Sterilizing Activity Assessment: - Relapse study after cessation of treatment G->H If bactericidal activity is observed I Histopathological Analysis of Lung Tissue G->I

Caption: Standard workflow for evaluating antitubercular drug efficacy in a mouse model.

Detailed Protocol: Low-Dose Aerosol Infection and Efficacy Assessment in Mice

This protocol outlines a standard methodology for assessing the bactericidal activity of a novel compound in a murine model of chronic TB.

1. Animal and Housing:

  • Use 6-8 week old female C57BL/6 or BALB/c mice.[6]
  • House animals in a BSL-3 facility with appropriate environmental controls.
  • Allow for a one-week acclimatization period before infection.

2. Infection:

  • Culture M.tb H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC.[24]
  • Prepare a single-cell suspension and dilute to the desired concentration.
  • Infect mice using a low-dose aerosol exposure system (e.g., Glas-Col) calibrated to deliver 50-100 CFU to the lungs.[6]

3. Treatment:

  • At 4 weeks post-infection, randomize mice into treatment and control groups (n=5-8 per group/time point).
  • Prepare drug formulations daily. Administer the test compound and control drugs (e.g., isoniazid, rifampicin) via oral gavage, typically 5 days per week for 4-8 weeks.[6]
  • Include a vehicle control group and a positive control group receiving a standard-of-care regimen.

4. Endpoint Evaluation:

  • Bacterial Load: At specified time points (e.g., 0, 2, 4, 6, 8 weeks of treatment), euthanize a cohort from each group. Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions on Middlebrook 7H11 agar.[25] Incubate plates at 37°C for 3-4 weeks and enumerate colony-forming units (CFU). The efficacy is determined by the log10 CFU reduction compared to the vehicle control group.
  • Relapse Study: For assessment of sterilizing activity, treat infected mice for an extended period (e.g., 8-12 weeks). After cessation of therapy, hold the mice for an additional 8-12 weeks. Euthanize the animals and culture the entire lungs and spleen to determine the proportion of mice with recurrent bacterial growth.[6][26]
  • Histopathology: Fix a lobe of the lung in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Ziehl-Neelsen (ZN) for acid-fast bacilli.

Data Interpretation: Bactericidal vs. Sterilizing Activity

A critical aspect of in vivo validation is distinguishing between bactericidal and sterilizing activity.

  • Bactericidal activity refers to the rapid killing of actively replicating bacteria and is typically assessed by the reduction in CFU during the initial phase of treatment.

  • Sterilizing activity is the ability to eliminate persistent, slow-replicating bacilli that are often responsible for relapse. This is evaluated through relapse studies after treatment completion.[6]

A successful drug candidate should ideally possess both properties.

The Role of Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the PK/PD relationship is crucial for translating preclinical data to clinical settings.[1][2][27] Key parameters include:

  • Cmax: Maximum plasma concentration.

  • AUC: Area under the concentration-time curve.

  • T>MIC: Time that the plasma concentration remains above the minimum inhibitory concentration.[27]

Correlating these PK parameters with the observed PD endpoints (e.g., CFU reduction) helps in optimizing dosing regimens to maximize efficacy while minimizing toxicity.[28]

Advanced and Alternative Models: A Glimpse into the Future

While classical models remain indispensable, newer approaches are gaining traction.

  • Genetically Modified Mice: IFN-γ or TNF-α knockout mice exhibit a more rapid disease progression, which can accelerate the evaluation of drug efficacy.[4][7]

  • In Vivo Imaging: The use of fluorescent or bioluminescent reporter strains of M.tb allows for non-invasive, longitudinal monitoring of bacterial burden, reducing the number of animals required and providing real-time insights into treatment response.[4][25]

G cluster_0 High-Throughput Screening cluster_1 Initial Efficacy & PK/PD cluster_2 Confirmatory & Pathogenesis Studies cluster_3 Late-Stage Preclinical Validation Zebrafish Zebrafish Mouse Mouse Zebrafish->Mouse Promising Candidates GuineaPig Guinea Pig Mouse->GuineaPig Lead Compounds Rabbit Rabbit Mouse->Rabbit NHP Non-Human Primate GuineaPig->NHP Clinical Candidates Rabbit->NHP

Caption: A tiered approach to in vivo validation of antitubercular compounds.

Conclusion

The validation of antitubercular activity in animal models is a multi-faceted process that requires careful consideration of the strengths and weaknesses of each model system. By employing a tiered and comparative approach, researchers can build a robust preclinical data package that provides a strong rationale for advancing novel therapeutic agents into clinical development. The insights gained from these well-designed in vivo studies are indispensable in the global effort to develop shorter, safer, and more effective treatments for tuberculosis.

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A Comparative Guide to the Cross-Reactivity Profile of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is used here as a representative molecular scaffold to illustrate the principles and methodologies of cross-reactivity profiling. The primary target and subsequent experimental data presented are hypothetical, designed to provide a realistic framework for researchers engaged in drug discovery and development.

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the potency of a compound against its intended target is only half the story. The other, equally critical, half is its selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or even therapeutically beneficial polypharmacology.[1][2] Understanding the cross-reactivity profile of a lead compound is therefore not merely a regulatory checkbox but a fundamental component of a successful drug development program.[2][3]

This guide provides an in-depth comparison of the hypothetical compound 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (Compound X) , a potent and selective inhibitor of Janus Kinase 2 (JAK2), against a panel of other relevant receptors. We will explore the experimental rationale, present detailed protocols for assessing selectivity, and analyze the resulting data to build a comprehensive cross-reactivity profile.

Our hypothetical primary target, JAK2, is a non-receptor tyrosine kinase crucial for signaling pathways initiated by several cytokines and growth factors. Its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases. The challenge, as with many kinase inhibitors, lies in achieving selectivity against other highly homologous kinases, such as JAK1, JAK3, and Tyrosine Kinase 2 (TYK2), as well as structurally unrelated targets.[4]

Strategic Approach to Cross-Reactivity Profiling

A robust cross-reactivity assessment requires a multi-tiered strategy, beginning with targets that have a high probability of interaction and expanding to broader screening panels.

Rationale for Target Selection:

  • Homologous Targets: The primary focus is on closely related family members. For Compound X, this includes other JAK family kinases (JAK1, JAK3, TYK2) due to the highly conserved ATP-binding pocket.

  • Major Target Classes: Broad screening across different receptor superfamilies is essential to uncover unexpected interactions.[2][3] This includes G-Protein Coupled Receptors (GPCRs), nuclear hormone receptors (NHRs), and ion channels, which are common sites for off-target effects.[5][6][7]

  • Safety-Critical Targets: A panel of receptors with known links to adverse events (e.g., hERG for cardiotoxicity) is a mandatory component of safety pharmacology.[8][9]

The following diagram illustrates the logical workflow for a comprehensive cross-reactivity profiling campaign.

G cluster_0 Phase 1: Primary & Homologue Screening cluster_1 Phase 2: Broad Panel Screening cluster_2 Phase 3: Hit Deconvolution & Functional Follow-up A Compound X (Lead Candidate) B Primary Target Assay (JAK2 Potency, IC50) A->B C JAK Family Selectivity Panel (JAK1, JAK3, TYK2) B->C High Potency Confirmed D Kinome-Wide Panel (~400 Kinases, % Inhibition @ 1µM) C->D High Selectivity within Family E GPCR Panel (Binding Assays, ~100 Targets) C->E F Ion Channel Panel (Functional Assays, incl. hERG) C->F G Nuclear Hormone Receptor Panel (Binding/Functional Assays) C->G H Dose-Response Assays (IC50/EC50/Ki Determination) D->H Off-Target Hits Identified E->H Off-Target Hits Identified F->H Off-Target Hits Identified G->H Off-Target Hits Identified I Cell-Based Functional Assays (Confirm Antagonism/Agonism) H->I J Final Selectivity Profile I->J

Caption: Workflow for Cross-Reactivity Profiling.

Comparative Analysis: Compound X Selectivity Profile

The following sections present the hypothetical data for Compound X, comparing its activity at its primary target, JAK2, with its activity at a representative selection of off-targets.

JAK Family Kinase Selectivity

Achieving selectivity within the JAK family is paramount to minimizing side effects associated with inhibiting JAK1 (implicated in immunity and hematopoiesis) and JAK3 (critical for lymphocyte function).

Methodology: A biochemical kinase assay was employed to determine the half-maximal inhibitory concentration (IC50) of Compound X against each JAK family member. A variety of assay formats, such as those based on fluorescence or luminescence, can be used to measure kinase activity.[10][11]

Table 1: JAK Family Inhibition Profile for Compound X

Kinase TargetIC50 (nM)Selectivity Ratio (vs. JAK2)
JAK2 5 1x
JAK125050x
JAK3>10,000>2000x
TYK2850170x

Interpretation: The data demonstrates that Compound X is a highly potent JAK2 inhibitor with excellent selectivity against other JAK family members. The 50-fold selectivity over JAK1 and over 170-fold selectivity against TYK2 suggest a favorable therapeutic window. The negligible activity at JAK3 is particularly noteworthy, indicating a lower risk of immunosuppressive side effects.

Broad Kinase Panel Screening

To assess selectivity across the broader human kinome, Compound X was screened at a single high concentration (1 µM) against a panel of over 400 kinases. This approach rapidly identifies potential off-target interactions for further investigation.[4]

Methodology: A competitive binding assay, such as a TR-FRET based assay, is a common high-throughput method.[12] In this format, the test compound competes with a fluorescent tracer for binding to the kinase.[12] A reduction in signal indicates displacement of the tracer and, therefore, interaction with the kinase.[12]

Table 2: Representative Off-Target Kinase Hits for Compound X (% Inhibition @ 1 µM)

Kinase TargetFamily% Inhibition @ 1 µM
JAK2 Tyrosine Kinase 98%
FLT3Tyrosine Kinase72%
Aurora ASerine/Threonine55%
ROCK1Serine/Threonine<10%
PIM1Serine/Threonine<5%
EGFRTyrosine Kinase<5%

Interpretation: The kinome scan reveals that Compound X has significant activity (>50% inhibition) against FMS-like tyrosine kinase 3 (FLT3) and Aurora A kinase. While the primary activity remains strongly focused on JAK2, these off-target interactions warrant follow-up dose-response studies to determine their potency (IC50) and potential clinical relevance. The lack of activity against other major kinases like ROCK1, PIM1, and EGFR underscores a generally clean profile.

GPCR, Ion Channel, and Nuclear Receptor Panels

Screening against common "promiscuous" target families is a critical part of safety pharmacology.[3][13]

Methodology:

  • GPCRs: Radioligand binding assays are the gold standard, measuring the ability of the test compound to displace a known radiolabeled ligand from the receptor.[5][14]

  • Ion Channels: Functional assays using automated patch-clamp electrophysiology are used to detect any modulation of ion flow through the channel.[15][16] The hERG channel, crucial for cardiac repolarization, is a key target in this panel.[8]

  • Nuclear Receptors: These assays can be either binding assays that measure ligand displacement or cell-based reporter assays that measure the transcriptional activation or repression mediated by the receptor.[17][18][19]

Table 3: Summary of Broad Panel Screening for Compound X (% Inhibition or Activity @ 10 µM)

Target ClassRepresentative Target% Inhibition / Activity @ 10 µM
GPCRs Adrenergic α1A<20%
Dopamine D2<15%
Histamine H1<10%
Ion Channels hERG (K+ Channel)8%
Nav1.5 (Na+ Channel)<5%
Cav1.2 (Ca2+ Channel)<5%
Nuclear Receptors Estrogen Receptor α<10% (Antagonist mode)
Glucocorticoid Receptor<15% (Agonist mode)

Interpretation: Compound X demonstrates a very clean profile against the tested GPCR, ion channel, and nuclear receptor panels at a high concentration of 10 µM. The minimal activity (<10%) against the hERG channel is a particularly important finding, suggesting a low risk for QT prolongation, a common cardiotoxicity issue.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the key assays described.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a generic luminescence-based assay to measure ATP consumption during the kinase reaction.

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A 1. Prepare serial dilution of Compound X in DMSO. B 2. Add diluted compound to 384-well assay plate. A->B C 3. Add kinase and substrate/ATP mixture. B->C D 4. Incubate at room temp (e.g., 60 minutes). E 5. Add Kinase-Glo® reagent to stop reaction and generate signal. D->E F 6. Incubate for 10 min in the dark. E->F G 7. Read luminescence on a plate reader. F->G H 8. Normalize data to controls (0% and 100% inhibition). I 9. Plot % Inhibition vs. log[Compound X]. H->I J 10. Fit curve using non-linear regression to calculate IC50. I->J

Caption: Workflow for a typical kinase IC50 assay.

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of Compound X in 100% DMSO.

  • Assay Plate: Transfer 50 nL of the diluted compound into a 384-well white assay plate. Include wells for positive (no kinase) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Add 5 µL of a solution containing the specific kinase (e.g., JAK2) and its corresponding peptide substrate in reaction buffer.

  • ATP Addition: Add 5 µL of a solution containing ATP at its Km concentration to initiate the reaction.

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Kinase Assay reagent (Promega) or equivalent. This reagent simultaneously stops the kinase reaction and measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Signal Measurement: Read the luminescence signal on a compatible plate reader.

  • Data Analysis: Normalize the data against controls and fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.[20]

Protocol 2: Radioligand Binding Assay (GPCR Panel)

This protocol outlines the steps for a competitive binding assay to assess affinity for a GPCR target.

  • Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target GPCR (e.g., Adrenergic α1A).

  • Assay Buffer: Prepare an appropriate binding buffer specific to the receptor target.

  • Reaction Mixture: In a 96-well filter plate, combine:

    • Cell membranes (10-20 µg protein/well)

    • Radioligand (e.g., [3H]-Prazosin) at its Kd concentration

    • Compound X at the desired screening concentration (e.g., 10 µM) or a range of concentrations for Ki determination.

  • Non-Specific Binding: Include control wells with a high concentration of a known unlabeled ligand to determine non-specific binding.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding caused by Compound X. For dose-response experiments, the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of Compound X reveals it to be a highly potent and selective JAK2 inhibitor. Its selectivity within the JAK family is excellent, and its profile against a broad range of kinases, GPCRs, ion channels, and nuclear receptors is remarkably clean. The minor off-target activities identified against FLT3 and Aurora A should be further characterized with IC50 determinations and evaluated in relevant cell-based functional assays to fully understand their potential impact.

This guide demonstrates a systematic and robust approach to characterizing the selectivity of a lead compound. By integrating rational target selection with validated, high-quality assays, researchers can build a comprehensive understanding of a compound's biological activity, enabling data-driven decisions to advance the most promising candidates toward clinical development.

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A Comparative Analysis of the Safety Profiles of Pyrazolo[1,5-a]pyridine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure are being explored as potent inhibitors of various protein kinases and other therapeutic targets, showing promise in oncology, inflammation, and neurodegenerative diseases. However, as with any promising class of therapeutic agents, a thorough understanding and early assessment of their safety profiles are paramount to successful clinical translation. This guide provides a comparative analysis of the safety profiles of pyrazolo[1,5-a]pyridine derivatives, offering insights into their potential toxicities, the structural determinants of safety, and the experimental workflows required for a robust safety assessment.

The Imperative of Early Safety Profiling in Drug Discovery

In the landscape of drug development, the adage "fail early, fail cheap" holds significant weight. Late-stage failures due to unforeseen toxicity are a major contributor to the escalating costs of bringing a new drug to market. Therefore, integrating comprehensive safety and toxicology assessments into the early stages of the drug discovery pipeline is not just a regulatory requirement but a critical strategic element. For novel scaffolds like pyrazolo[1,5-a]pyridines, establishing a foundational understanding of their safety liabilities allows for the rational design of derivatives with improved therapeutic indices.

The safety profile of a drug candidate is a multifactorial characteristic influenced by its mechanism of action (on-target toxicity), unintended interactions with other biological molecules (off-target toxicity), metabolic fate, and physicochemical properties. A comparative analysis of derivatives within the same chemical class can reveal crucial structure-toxicity relationships (STR), guiding medicinal chemists in optimizing for safety alongside potency and selectivity.

Key Determinants of Pyrazolo[1,5-a]pyridine Safety Profiles

The safety of a pyrazolo[1,5-a]pyridine derivative is not an intrinsic property of the core scaffold alone but is intricately modulated by the nature and position of its substituents. Understanding these influences is key to designing safer drug candidates.

On-Target vs. Off-Target Toxicity

Many pyrazolo[1,5-a]pyridine derivatives are designed as kinase inhibitors.[1] While potent and selective inhibition of a disease-driving kinase is the therapeutic goal, it's crucial to consider the physiological role of the target kinase in healthy tissues. Inhibition of the target in non-diseased cells can lead to on-target toxicities. For instance, targeting a kinase involved in cellular proliferation could impact rapidly dividing cells in the gut or bone marrow.

Off-target effects, where the drug interacts with unintended biomolecules, are a common source of toxicity.[2][3] Kinase inhibitors, in particular, are often promiscuous, binding to multiple kinases due to the conserved nature of the ATP-binding pocket. These off-target interactions can lead to a wide range of adverse effects. For example, inhibition of kinases like VEGFR can lead to hypertension, while inhibition of other kinases might result in cardiotoxicity or metabolic disturbances. Structure-activity relationship (SAR) studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold, such as the addition of a morpholine group, can enhance selectivity and reduce off-target effects, thereby improving the in vivo safety profile.[4]

The Influence of Physicochemical Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical to its safety. Poor solubility can lead to formulation challenges and may necessitate the use of excipients that have their own toxicities. High lipophilicity can sometimes be associated with increased metabolic instability and the potential for off-target interactions. The metabolic transformation of pyrazolo[1,5-a]pyridine derivatives can also lead to the formation of reactive metabolites that can cause cellular damage. Therefore, early in vitro ADME and metabolic stability assays are essential components of a comprehensive safety assessment.

Comparative Safety Data: An Illustrative Analysis

While a comprehensive, publicly available head-to-head comparative safety study of a wide range of pyrazolo[1,5-a]pyridine derivatives in normal cells and in vivo is limited, we can synthesize available data and medicinal chemistry principles to construct an illustrative comparison. The following table presents a hypothetical comparison of the safety profiles of different pyrazolo[1,5-a]pyridine analogs, highlighting potential structure-toxicity relationships.

Derivative ClassKey Structural FeaturesPredicted On-Target ToxicityPredicted Off-Target ProfileIn Vitro Cytotoxicity (Normal Cells)Predicted In Vivo Tolerability
Class A Unsubstituted or minimally substituted pyrazolo[1,5-a]pyridine coreDependent on primary targetPotentially broad kinase off-targetsModerate to HighLow to Moderate
Class B Derivatives with bulky, lipophilic substituentsDependent on primary targetIncreased potential for promiscuity and off-target effectsPotentially HighLow
Class C Introduction of polar groups (e.g., morpholine, piperazine)Dependent on primary targetImproved kinase selectivity, reduced off-target binding[4]Low to ModerateModerate to High
Class D Halogenated derivativesDependent on primary target; potential for altered target affinityCan modulate selectivity; potential for metabolic activation to reactive speciesVariableVariable
Class E Derivatives with metabolically labile sitesDependent on primary targetPotential for formation of toxic metabolitesVariableLow to Moderate

Note: This table is for illustrative purposes and the actual safety profile of any given compound can only be determined through rigorous experimental testing.

Experimental Workflows for Safety Assessment

A tiered approach to safety and toxicology testing is essential for the efficient evaluation of pyrazolo[1,5-a]pyridine derivatives. This typically begins with in vitro assays and progresses to in vivo studies for the most promising candidates.

In Vitro Cytotoxicity Assays

These assays are the first line of defense in identifying compounds with general cellular toxicity. They are typically performed on a panel of cell lines, including both cancerous and normal, healthy cell lines (e.g., human fibroblasts, endothelial cells) to assess for selective toxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[5]

Materials:

  • Pyrazolo[1,5-a]pyridine derivatives dissolved in DMSO

  • Normal human cell line (e.g., WI-38 human lung fibroblasts)[6]

  • Cell culture medium (e.g., MEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the normal cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivatives in a cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[7][8]

Materials:

  • Pyrazolo[1,5-a]pyridine derivatives dissolved in DMSO

  • Normal human cell line

  • Cell culture medium

  • 96-well plates

  • LDH cytotoxicity detection kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of LDH release for each treatment group relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

In Vitro Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and cancer.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9][10][11]

Materials:

  • Pyrazolo[1,5-a]pyridine derivatives dissolved in DMSO

  • Normal human cell line

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Treat cells with the pyrazolo[1,5-a]pyridine derivatives for a short period (e.g., 2-4 hours).

  • Cell Embedding: Mix the treated cells with low melting point agarose and cast a thin layer on a microscope slide.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • DNA Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.[11]

Visualizing Safety Assessment and Structure-Toxicity Relationships

The following diagrams illustrate the workflow for assessing the safety of pyrazolo[1,5-a]pyridine derivatives and the conceptual relationship between chemical structure and toxicity.

G cluster_0 Early Safety Assessment Workflow A Compound Synthesis (Pyrazolo[1,5-a]pyridine Analogs) B In Vitro Cytotoxicity Screening (MTT, LDH Assays on Normal Cells) A->B C In Vitro Genotoxicity Screening (Comet Assay, Ames Test) B->C D In Vitro ADME & Metabolism (Solubility, Permeability, Stability) C->D E Lead Candidate Selection (Based on Potency and Safety) D->E F In Vivo Toxicity Studies (Acute & Chronic in Animal Models) E->F G cluster_1 Structure-Toxicity Relationship cluster_R1 Substituent Effects cluster_Toxicity Safety Profile Core Pyrazolo[1,5-a]pyridine Core Scaffold R1_polar Polar Groups (e.g., Morpholine) Core->R1_polar R1_lipophilic Lipophilic Groups Core->R1_lipophilic R1_halogen Halogens Core->R1_halogen Tox_low Lower Toxicity Improved Selectivity R1_polar->Tox_low Tox_high Higher Toxicity Off-Target Effects R1_lipophilic->Tox_high Tox_variable Variable Toxicity Metabolic Considerations R1_halogen->Tox_variable

Caption: Conceptual diagram illustrating how different substituents on the pyrazolo[1,5-a]pyridine core can influence the overall safety and toxicity profile.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel therapeutics. However, a proactive and integrated approach to safety assessment is essential for the successful progression of any drug candidate from this class. While direct comparative safety data is still emerging, the principles of medicinal chemistry and toxicology provide a rational framework for guiding the design of safer and more effective pyrazolo[1,5-a]pyridine derivatives.

Future research should focus on generating more comprehensive and directly comparable safety data for this class of compounds. This includes profiling derivatives against a broader panel of normal human cell types to identify potential organ-specific toxicities and conducting more in-depth mechanistic studies to elucidate the pathways underlying any observed toxicity. By combining potent and selective pharmacology with a favorable safety profile, the full therapeutic potential of pyrazolo[1,5-a]pyridine derivatives can be realized.

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  • Assessment by Ames test and comet assay of toxicity potential of polymer used to develop field-capable rapid-detection device to analyze environmental samples. (n.d.). PubMed Central. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals. (n.d.). GOV.UK. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PubMed Central. [Link]

  • Genotoxicity Assessment: Methods and Protocols. (n.d.). ResearchGate. [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025). bioRxiv. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE. [Link]

  • The use of the comet assay for the evaluation of the genotoxicity of nanomaterials. (2015). PubMed Central. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (n.d.). ResearchGate. [Link]

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). ScienceDirect. [Link]

  • Elucidation of Potential Genotoxicity of MXenes Using a DNA Comet Assay. (n.d.). ACS Applied Bio Materials. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing. [Link]

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Safety Operating Guide

Mastering the Safe Handling of 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, a key intermediate in medicinal chemistry.[1] By moving beyond a simple checklist, this document explains the causality behind each procedural step, empowering you to work with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the "Why"

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, like its parent compound, is classified as a hazardous substance. A thorough understanding of its potential risks is the first step in mitigating them.

Primary Hazards:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation, including redness and itching.[2]

  • Serious Eye Irritation (Category 2): This compound can cause significant eye irritation upon contact.[2]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): Inhalation of dust may cause respiratory tract irritation.[2]

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[2]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The following recommendations are based on the hazards associated with pyridine carboxylic acids and the handling of fine organic powders.

Eye and Face Protection:
  • Requirement: Tightly fitting safety goggles or a full-face shield are mandatory.

  • Rationale: Given the classification as a serious eye irritant, standard safety glasses do not provide a sufficient seal to protect against fine dust particles. A full-face shield should be used when there is a risk of splashing or significant dust generation.

Skin Protection:
  • Gloves: Nitrile gloves are recommended for handling 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

    • Rationale: Nitrile gloves offer good resistance to a range of chemicals, including many weak acids.[3] While specific breakthrough time data for this compound is unavailable, nitrile provides a reliable barrier for incidental contact with powdered organic compounds.[3][4] Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[4]

    • Best Practices: For tasks with a higher risk of exposure, consider double-gloving.

  • Lab Coat: A standard laboratory coat should be worn at all times to protect street clothes and prevent skin contact. Ensure the lab coat is fully buttoned.

Respiratory Protection:
  • Requirement: When handling the powder outside of a certified chemical fume hood or in situations where dust generation is likely, a NIOSH-approved respirator is necessary.

  • Rationale: The compound is a respiratory irritant, and fine powders can easily become airborne.[2]

  • Recommended Respirators:

    • For low-level exposure: A half-mask respirator with an N95, R95, or P95 particulate filter.

    • For higher potential exposure: A full-facepiece respirator with a P100 filter provides a higher level of protection for both the respiratory system and the eyes.

    • For operations with potential organic vapors: A combination cartridge with an organic vapor (OV) cartridge and a particulate filter (e.g., OV/P100) is recommended.[5]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is essential for minimizing risk and ensuring the integrity of your experiments.

Handling Workflow Diagram:

prep Preparation - Verify fume hood function - Don appropriate PPE weigh Weighing - Use an analytical balance  within a fume hood - Handle with care to avoid  generating dust prep->weigh Proceed to dissolve Dissolution - Add solid to solvent slowly - Keep container covered  as much as possible weigh->dissolve Proceed to reaction Reaction & Work-up - Conduct all steps in a  well-ventilated fume hood dissolve->reaction Proceed to cleanup Decontamination & Cleanup - Wipe down surfaces with  an appropriate solvent - Clean glassware thoroughly reaction->cleanup After completion disposal Waste Disposal - Dispose of solid and liquid  waste in designated,  labeled containers cleanup->disposal Segregate waste

Caption: Workflow for Handling 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure a certified chemical fume hood is in proper working order.

    • Confirm that an eyewash station and safety shower are readily accessible.[2]

    • Don all required PPE as outlined in Section 2.

  • Weighing and Aliquoting:

    • Perform all weighing and handling of the solid compound within a chemical fume hood to contain any dust.

    • Use anti-static weigh boats or paper to minimize the dispersal of the fine powder.

    • Close the primary container tightly after use.

  • Storage:

    • Store 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

    • Keep it away from strong oxidizing agents.[2]

Disposal Plan:
  • Solid Waste: Collect any unused solid material and contaminated consumables (e.g., weigh boats, gloves, bench paper) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be disposed of in a labeled hazardous waste container for organic waste. Do not pour down the drain.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If skin irritation occurs, seek medical attention.[2]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these detailed protocols, you can confidently and safely handle 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, ensuring both the integrity of your research and the well-being of your laboratory personnel.

References

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Sigma-Aldrich. (2024, September 8).
  • Pipzine Chemicals. (n.d.). Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.).
  • MySkinRecipes. (n.d.). 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. Retrieved from [Link]

  • International Safety. (2023, December 14).
  • Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH.
  • Etilux. (n.d.).
  • Health and Safety Authority. (n.d.).
  • PK Safety. (2024, September 16).
  • ResearchGate. (n.d.). Breakthrough time (BT) for different glove types, no movement versus....
  • Carl ROTH. (n.d.).
  • Honeywell. (2020, May 8).
  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6.
  • BLDpharm. (n.d.). 143803-93-4|4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Ansell. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.